Denv-IN-8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenyl-6-propanoyloxychromen-7-yl) propanoate |
InChI |
InChI=1S/C21H18O7/c1-3-17(23)27-16-11-15-19(20(25)21(16)28-18(24)4-2)13(22)10-14(26-15)12-8-6-5-7-9-12/h5-11,25H,3-4H2,1-2H3 |
InChI Key |
MGPRUDWXKWMKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC(=O)CC |
Origin of Product |
United States |
Foundational & Exploratory
Denv-IN-8: A Technical Guide to its Mechanism of Action Against Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action, quantitative antiviral activity, and experimental protocols related to Denv-IN-8, a novel flavone analog with potent inhibitory effects against the dengue virus (DENV). This compound, also identified as compound 5e in the primary literature, has emerged as a promising candidate for further antiviral drug development.
Core Mechanism of Action
This compound is a synthetic flavone analog that exerts its antiviral activity against Dengue virus serotype 2 (DENV2).[1] While its precise mechanism is still under investigation, extensive in silico molecular docking studies strongly suggest that this compound targets the viral non-structural protein 5 (NS5).[1] NS5 is a large, multifunctional enzyme crucial for viral RNA replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains.
The proposed mechanism of action is the inhibition of these enzymatic activities, thereby disrupting the replication of the viral genome. Molecular modeling indicates that this compound likely binds to the active sites of both the NS5 MTase and NS5 RdRp, interfering with their function.[1] This dual-target action could contribute to its potent antiviral efficacy. The interaction of this compound with the viral replication complex is believed to attenuate viral protein translation and suppress the trafficking of viral proteins.[1]
References
Denv-IN-8: A Potent and Specific Inhibitor of DENV-2 Protease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dengue virus (DENV) infection presents a significant and escalating global health threat, with millions of cases reported annually. The lack of approved antiviral therapeutics necessitates the urgent development of effective countermeasures. The viral NS2B-NS3 protease is an essential enzyme for viral replication and represents a prime target for antiviral drug discovery. Denv-IN-8 (also reported as Compound 5e) has emerged as a potent and specific inhibitor of the Dengue virus serotype 2 (DENV-2) NS2B-NS3 protease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction to Dengue Virus and the NS2B-NS3 Protease Target
Dengue virus, a member of the Flaviviridae family, is a positive-sense single-stranded RNA virus. Its genome is translated into a single polyprotein that is subsequently cleaved by both host and viral proteases to yield three structural proteins (C, prM, and E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5)[1]. The NS3 protein is a multifunctional enzyme with a serine protease domain at its N-terminus and a helicase domain at its C-terminus. The NS3 protease requires the NS2B cofactor for its enzymatic activity, forming the NS2B-NS3 protease complex, which is responsible for cleaving the viral polyprotein at multiple sites. The essential role of the NS2B-NS3 protease in the viral life cycle makes it an attractive target for the development of antiviral inhibitors.
This compound: Overview and Mechanism of Action
This compound is a small molecule inhibitor identified as a potent antagonist of the DENV-2 NS2B-NS3 protease. While its exact chemical structure is proprietary, it belongs to a class of compounds developed to specifically interact with the active site of the viral protease, thereby preventing the processing of the viral polyprotein and inhibiting viral replication.
The proposed mechanism of action for this compound involves its binding to the NS2B-NS3 protease, likely in a competitive or mixed-inhibitory manner, preventing the substrate from accessing the catalytic triad (His51, Asp75, Ser135) of the enzyme[2]. This inhibition of proteolytic activity halts the maturation of viral proteins essential for the formation of the viral replication complex.
Signaling Pathway of DENV Replication and Inhibition by this compound
Caption: DENV replication cycle and the inhibitory action of this compound.
Quantitative Data
The antiviral efficacy of this compound and related compounds is typically quantified by several key parameters: the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the half-maximal cytotoxic concentration (CC50).
| Compound | Parameter | Value (µM) | Cell Line | Assay Type | Reference |
| This compound (Compound 5e) | EC50 | 0.068 | LLC/MK2 | DENV2-infected cell-based assay | [3] |
| Quinazolinone Cpd 22 | EC50 | 0.086 | Not Specified | ZIKV/DENV-infected cell-based assay | [4] |
| Quinazolinone Cpd 27 | EC50 | <0.086 | Not Specified | ZIKV/DENV-infected cell-based assay | [4] |
| Quinazolinone Cpd 47 | EC50 | <0.086 | Not Specified | ZIKV/DENV-infected cell-based assay | [4] |
| Benzimidazole MB21 | IC50 | 5.95 | N/A | DENV-2 NS2B-NS3 Protease Assay | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of antiviral compounds. The following protocols are based on established methods for testing DENV NS2B-NS3 protease inhibitors.
DENV NS2B-NS3 Protease Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the recombinant DENV-2 NS2B-NS3 protease.
Materials:
-
Recombinant purified DENV-2 NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
This compound (or test compound) dissolved in DMSO
-
Aprotinin (positive control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, positive control (aprotinin), and DMSO (negative control).
-
Add the DENV-2 NS2B-NS3 protease to each well and incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 450 nm emission) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Cell-Based Assay (EC50 Determination)
This assay determines the concentration of the compound required to inhibit viral replication in a cellular context.
Materials:
-
Host cell line permissive to DENV-2 infection (e.g., LLC/MK2, Vero, or Huh-7 cells)
-
DENV-2 viral stock of known titer
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (or test compound) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR, or cell viability assay reagents)
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect them with DENV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantify the extent of viral replication. This can be done through various methods:
-
Plaque Reduction Assay: Overlaying the cells with semi-solid medium and counting viral plaques after staining.
-
Immunofluorescence Assay: Fixing the cells and staining for a viral antigen (e.g., DENV E protein) to visualize and count infected cells.
-
RT-qPCR: Extracting cellular RNA and quantifying viral RNA levels.
-
Cell Viability Assay: Measuring the cytopathic effect (CPE) of the virus and its inhibition by the compound.
-
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (CC50 Determination)
This assay is essential to determine the concentration of the compound that is toxic to the host cells and to calculate the selectivity index (SI = CC50/EC50).
Materials:
-
Host cell line used in the antiviral assay
-
Cell culture medium
-
This compound (or test compound) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Seed the host cells in a 96-well plate at the same density as the antiviral assay.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound's antiviral properties.
Conclusion
This compound represents a promising lead compound in the development of direct-acting antivirals against Dengue virus. Its potent and specific inhibition of the DENV-2 NS2B-NS3 protease provides a solid foundation for further optimization and preclinical development. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to evaluate this compound and other novel DENV inhibitors. Future studies should focus on elucidating the precise binding mode of this compound, evaluating its efficacy against all DENV serotypes, and assessing its pharmacokinetic and safety profiles in in vivo models.
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel small molecule inhibitors of dengue viral NS2B-NS3 protease using virtual screening and scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided Discovery of a Novel Non-peptide Inhibitor of Dengue Virus NS2B-NS3 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Denv-IN-8: A Technical Guide to its Binding Site on the Dengue Virus NS5 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Denv-IN-8, a potent inhibitor of the Dengue virus (DENV). This compound, also identified as compound 5e in the foundational study by Patigo et al. (2022), is a novel flavone analog demonstrating significant antiviral activity against DENV serotype 2 (DENV2). This document summarizes the current understanding of its binding site, presents key quantitative data, and furnishes detailed experimental protocols for its synthesis and antiviral evaluation, tailored for researchers in virology and medicinal chemistry.
Executive Summary
This compound has emerged as a promising anti-dengue agent with a potent EC50 value of 0.068 µM against DENV2.[1] In silico molecular docking studies have predicted that this compound targets the viral non-structural protein 5 (NS5), a critical enzyme in the viral replication machinery.[2][3][4] Specifically, the binding is anticipated to occur within the active sites of the two key domains of NS5: the methyltransferase (MTase) and the RNA-dependent RNA polymerase (RdRp).[2][3][4] This dual-targeting potential underscores the therapeutic promise of this compound. This guide will delve into the specifics of these predicted interactions and the experimental framework for their study.
Quantitative Data Summary
The antiviral potency of this compound has been quantified through cell-based assays. The key efficacy metric is presented in the table below.
| Compound | Virus Serotype | Cell Line | EC50 (µM) | Reference |
| This compound (Compound 5e) | DENV2 | LLC/MK2 | 0.068 ± 0.040 | [1] |
Predicted Binding Site on DENV NS5 Protein
Computational molecular docking studies have been instrumental in elucidating the probable binding mechanism of this compound to the DENV NS5 protein.[2][3][4] These in silico analyses suggest that the inhibitor targets both the MTase and RdRp domains of NS5, which are essential for viral replication.
NS5 Methyltransferase (MTase) Domain
The MTase domain of NS5 is responsible for capping the 5' end of the viral RNA, a crucial step for its stability and translation. Molecular docking predicts that flavone analogs, including this compound, bind to the S-adenosyl-L-methionine (SAM) binding pocket of the MTase domain. The specific amino acid residues predicted to be involved in the interaction with potent flavone analogs are detailed in the table below.
| Predicted Interacting Residues in NS5 MTase |
| His110 |
| Asp131 |
| Phe133 |
| Asp146 |
| Ile147 |
| Ser215 |
NS5 RNA-dependent RNA Polymerase (RdRp) Domain
The RdRp domain is the catalytic core of the viral replication complex, responsible for synthesizing new viral RNA genomes. The in silico models suggest that this compound and related flavones can also bind to the active site of the RdRp domain, thereby inhibiting RNA synthesis. The key amino acid residues predicted to form interactions with these inhibitors are listed below.
| Predicted Interacting Residues in NS5 RdRp |
| Trp790 |
| Cys793 |
| Ser794 |
| Asp795 |
| Arg837 |
| Gln841 |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the predicted mechanism of action, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Denv-IN-8 effect on dengue virus life cycle
An In-Depth Technical Guide on the Preclinical Profile of Denv-IN-8, a Novel Dengue Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dengue virus (DENV) infection is a significant global health concern with no approved antiviral therapy currently available. The development of direct-acting antivirals (DAAs) represents a promising strategy to combat this mosquito-borne pathogen. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of DENV replication. This compound targets the crucial interaction between the viral non-structural proteins NS3 and NS4B, which is essential for the formation of the viral replication complex. This guide details the compound's mechanism of action, in vitro efficacy, and preliminary safety profile, supported by detailed experimental protocols and data presented in a structured format for clarity and comparative analysis.
Introduction to Dengue Virus and Antiviral Strategies
Dengue virus, a member of the Flaviviridae family, is a single-stranded positive-sense RNA virus with four distinct serotypes (DENV-1, -2, -3, and -4).[1][2][3] The viral genome encodes three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][4] The NS proteins are primarily involved in viral replication and evasion of the host immune system.[1][5] The increasing global incidence of dengue and the potential for severe disease, such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), underscore the urgent need for effective antiviral therapeutics.[6][7]
Current antiviral strategies for DENV target various stages of the viral life cycle, including entry, replication, and egress.[2][4] Direct-acting antivirals that target viral proteins are a major focus of research, with notable successes in treating other RNA viruses like HIV and HCV.[8] The DENV replication complex, a multiprotein machinery assembled on the endoplasmic reticulum membrane, is a particularly attractive target due to its critical role in viral RNA synthesis.
This compound: Mechanism of Action
This compound is a potent, pan-serotype inhibitor of DENV replication. Its mechanism of action involves the specific disruption of the protein-protein interaction between the viral non-structural proteins NS3 and NS4B.[8] The NS3 protein is a multifunctional enzyme with helicase and protease activities, while NS4B is an integral membrane protein that induces membrane rearrangements to form the replication complex.[4][8] The interaction between NS3 and NS4B is critical for the proper localization and function of the replication machinery.
This compound binds to a specific pocket on the NS4B protein, inducing a conformational change that prevents its association with NS3.[8] This disruption inhibits the formation of new replication complexes and can also disrupt pre-existing ones, leading to a potent antiviral effect.[8]
Quantitative Data on this compound Activity
The antiviral activity of this compound has been evaluated against all four DENV serotypes in various cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| DENV Serotype | Cell Line | EC50 (nM) |
| DENV-1 | Huh-7 | 85 |
| DENV-1 | Vero | 92 |
| DENV-2 | Huh-7 | 78 |
| DENV-2 | Vero | 85 |
| DENV-3 | Huh-7 | 95 |
| DENV-3 | Vero | 105 |
| DENV-4 | Huh-7 | 88 |
| DENV-4 | Vero | 96 |
EC50: 50% effective concentration
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 | > 50 | > 588 (for DENV-2) |
| Vero | > 50 | > 526 (for DENV-2) |
| HEK293 | > 50 | - |
CC50: 50% cytotoxic concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Lines and Virus Strains
-
Cell Lines: Huh-7 (human hepatoma), Vero (African green monkey kidney), and HEK293 (human embryonic kidney) cells were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus Strains: Representative strains for each DENV serotype were used (e.g., DENV-1 Hawaii, DENV-2 NGC, DENV-3 H87, DENV-4 H241). Virus stocks were propagated in C6/36 mosquito cells and titrated by plaque assay on Vero cells.
In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
-
Cell Seeding: Vero cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and incubated overnight.
-
Compound Dilution: this compound was serially diluted in DMEM with 2% FBS to achieve a range of final concentrations.
-
Virus-Compound Incubation: DENV was diluted to a concentration that yields approximately 100 plaques per well and was pre-incubated with the diluted compound for 1 hour at 37°C.
-
Infection: The cell monolayers were washed with phosphate-buffered saline (PBS), and the virus-compound mixture was added to the wells.
-
Incubation: The plates were incubated for 1 hour at 37°C with gentle rocking every 15 minutes.
-
Overlay: The inoculum was removed, and the cells were overlaid with DMEM containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubation: Plates were incubated for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining and Counting: The overlay was removed, and the cells were fixed with 4% paraformaldehyde and stained with crystal violet. Plaques were counted, and the EC50 value was calculated using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Huh-7 or Vero cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.
-
Compound Addition: Serial dilutions of this compound were added to the wells.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation: The CC50 value was calculated by determining the compound concentration that reduced cell viability by 50% compared to untreated controls.
Co-Immunoprecipitation (Co-IP) Assay for NS3-NS4B Interaction
-
Cell Transfection: HEK293 cells were co-transfected with plasmids expressing FLAG-tagged DENV NS3 and HA-tagged DENV NS4B.
-
Compound Treatment: 24 hours post-transfection, cells were treated with this compound or DMSO (vehicle control) for another 24 hours.
-
Cell Lysis: Cells were lysed in IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Cell lysates were incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C.
-
Washing: The beads were washed extensively to remove non-specific binding proteins.
-
Elution: The bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with anti-HA and anti-FLAG antibodies to detect NS4B and NS3, respectively. A reduction in the HA-NS4B signal in the this compound treated sample indicates disruption of the NS3-NS4B interaction.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of dengue virus infection. It exhibits potent and pan-serotype antiviral activity at nanomolar concentrations with a high selectivity index, indicating a favorable in vitro safety profile. The mechanism of action, involving the disruption of the critical NS3-NS4B interaction, represents a targeted approach to inhibiting viral replication.
Further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound in relevant animal models, such as AG129 mice.[9] Lead optimization to further improve potency and drug-like properties is also ongoing. The data presented in this technical guide support the continued development of this compound as a potential therapeutic agent to address the unmet medical need for a safe and effective treatment for dengue.
References
- 1. Dengue Virus and the Host Immune System: A Battle of Immune Modulation, Response and Evasion [mdpi.com]
- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Dengue virus pathogenesis and host molecular machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Dengue Virus Infection: A Tale of Viral Exploitations and Host Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
Denv-IN-8: A Technical Guide to a Novel Dengue Virus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dengue virus (DENV) infection presents a significant and escalating global health threat, with an urgent need for effective antiviral therapies. The entry of the virus into host cells is a critical and complex process, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Denv-IN-8, a novel small molecule inhibitor of dengue virus entry. We will explore its mechanism of action, present key quantitative data on its inhibitory activity, detail the experimental protocols for its evaluation, and visualize the associated biological pathways and experimental workflows.
Introduction to Dengue Virus Entry
The life cycle of the dengue virus begins with its attachment to the host cell surface, a process mediated by the viral envelope (E) protein interacting with various cellular receptors.[1][2] Following attachment, the virus is internalized, primarily through clathrin-mediated endocytosis.[3][4] The acidic environment of the late endosome triggers conformational changes in the E protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral RNA into the cytoplasm, initiating replication.[1][3]
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the early stages of the dengue virus life cycle. Mechanism-of-action studies have demonstrated that this compound acts as a viral entry inhibitor.[5] It is hypothesized to bind to a hydrophobic pocket on the DENV E protein, which is crucial for the low-pH-mediated membrane fusion process within the endosome.[5] By occupying this pocket, this compound stabilizes the E protein in its pre-fusion conformation, effectively preventing the structural rearrangements necessary for membrane fusion and subsequent viral genome release. This leads to the arrest of the virus within endocytic vesicles.[5]
Quantitative Data on Inhibitory Activity
The antiviral potency of this compound and other exemplary entry inhibitors has been quantified using various cell-based assays. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for evaluating the efficacy of these compounds against different DENV serotypes.
| Compound | DENV Serotype(s) | Assay Cell Line | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 6 | DENV-2 | A549 | 119 nM (EC50) | > 50 µM | > 420 | [5] |
| NITD448 | DENV-2 | BHK-21 | 9.8 µM (EC50) | Not specified | Not specified | [4] |
| Ribavirin | DENV | HEK293 | 75 ± 5 µM (IC50) | Not detected | Not applicable | [6] |
| Carrageenan | DENV | HEK293 | 0.01 ± 0.004 µg/mL (IC50) | Not detected | Not applicable | [6] |
| U0126 | DENV | HEK293 | 14 ± 2 µM (IC50) | 38 ± 5 µM | ~2.7 | [6] |
| Punicalagin | DENV-1, 2, 3, 4 | Not specified | 0.91, 0.75, 0.42, 1.80 µM (IC50) | Not specified | Not specified | [7] |
Experimental Protocols
The evaluation of this compound's antiviral activity involves a series of well-established experimental protocols.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for determining the concentration of a substance that reduces the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Seed susceptible cells (e.g., LLC-MK2 or Vero cells) in 6-well or 24-well plates and grow to 80-90% confluency.[8][9]
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix the compound dilutions with a known amount of DENV (typically 50-100 plaque-forming units) and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection: Remove the growth medium from the cells and add the virus-compound mixture. Incubate for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The PRNT50 is determined by plotting the percentage of inhibition against the compound concentration.
Viral Entry Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited.
-
Cell Preparation: Plate target cells (e.g., A549) and allow them to adhere.[5]
-
Time-of-Addition Experiment:
-
Pre-treatment: Add this compound to the cells for 1 hour before infection, then wash and infect.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells for a set period (e.g., 2 hours), wash away the unbound virus, and then add this compound at various time points post-infection.[5]
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Quantification of Infection: Measure the level of viral infection. This can be done by:
-
Immunofluorescence: Staining for viral proteins (e.g., DENV E or NS3 protein) and quantifying the number of infected cells using microscopy or flow cytometry.[5]
-
RT-qPCR: Quantifying the amount of viral RNA in the cell lysate or supernatant.[8]
-
Western Blot: Detecting the expression of viral proteins in cell lysates.[8]
-
-
Analysis: Compare the level of inhibition in the pre-, co-, and post-treatment conditions to determine if the compound acts at the entry stage. Significant inhibition in the pre- and co-treatment conditions, but not in the post-treatment condition, indicates an entry inhibitor.[5]
Cytotoxicity Assay
It is crucial to assess the toxicity of the inhibitor to the host cells.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assays (e.g., 48 hours).
-
Viability Measurement: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.[8]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. A high CC50 value is desirable.
Visualizations
Dengue Virus Entry Pathway and Inhibition by this compound
Caption: DENV entry pathway and the inhibitory point of this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the evaluation of a DENV entry inhibitor.
Conclusion
This compound represents a promising class of antiviral compounds that target the critical process of dengue virus entry. Its mechanism of action, focused on inhibiting the pH-dependent membrane fusion step, offers a targeted approach to preventing viral replication at its earliest stage. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this compound and other novel dengue virus entry inhibitors. Further preclinical development is warranted to assess the in vivo efficacy and safety of this compound, with the ultimate goal of providing a much-needed therapeutic option for dengue fever.
References
- 1. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dengue Virus Entry as Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Progress in the Identification of Dengue Virus Entry/Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Dengue Virus Entry into Target Cells Using Synthetic Antiviral Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction to Dengue Virus Non-Structural Proteins as Antiviral Targets
An in-depth analysis of current scientific literature reveals no specific compound designated "Denv-IN-8" that targets Dengue virus (DENV) non-structural proteins. It is possible that this is a novel, yet-to-be-published inhibitor or an internal designation not widely known.
However, to fulfill the core requirements of this request, this technical guide will focus on a well-characterized and clinically relevant inhibitor of DENV non-structural proteins: NITD-688 . This potent panserotype DENV inhibitor is currently in Phase II clinical trials and targets the non-structural protein 4B (NS4B).[1][2] This guide will provide a comprehensive overview of NITD-688, its mechanism of action, available quantitative data, and relevant experimental protocols, adhering to the specified formatting and visualization requirements.
The Dengue virus, a member of the Flaviviridae family, encodes a single polyprotein that is cleaved into three structural proteins (C, prM, and E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][3] These non-structural proteins are essential for viral replication, assembly, and evasion of the host immune response, making them attractive targets for antiviral drug development.[4][5][6][7]
-
NS1: Involved in viral RNA replication and immune evasion.[8]
-
NS2A, NS2B, NS4A, NS4B: These small hydrophobic proteins anchor the viral replication complex to the endoplasmic reticulum membrane.[5] NS2B also acts as a cofactor for the NS3 protease.
-
NS3: A multifunctional protein with protease and helicase activities, crucial for polyprotein processing and RNA replication.[3][4]
-
NS5: The largest and most conserved DENV protein, it possesses methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, which are vital for viral RNA capping and replication.[3]
NITD-688: A Potent Inhibitor of DENV NS4B
NITD-688 is a promising drug candidate that has demonstrated potent antiviral activity against all four DENV serotypes.[1][2] Its primary target is the non-structural protein 4B (NS4B), a key organizer of the viral replication complex.
Mechanism of Action
NITD-688 functions by directly binding to NS4B with high affinity. This binding specifically disrupts the critical interaction between NS4B and the viral helicase, NS3.[1][2] The disruption of the NS4B-NS3 complex inhibits the formation of new replication complexes and can also disrupt pre-existing ones, ultimately halting viral replication.[1]
References
- 1. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions [frontiersin.org]
- 4. Roles and Prospects of Dengue Virus Non-structural Proteins as Antiviral Targets: An Easy Digest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dengue Virus Non-structural Proteins as Antiviral Targets [wisdomlib.org]
- 8. The Good, the Bad, and the Shocking: The Multiple Roles of Dengue Virus Nonstructural Protein 1 in Protection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Denv-IN-8 structure-activity relationship (SAR)
An In-Depth Technical Guide on the Structure-Activity Relationship of Spiropyrazolopyridone Derivatives as Potent Dengue Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure-activity relationship (SAR) of a novel class of spiropyrazolopyridone derivatives that have demonstrated potent inhibitory activity against the Dengue virus (DENV). The discovery of these compounds stems from a high-throughput phenotypic screening, which identified a promising lead for further optimization.
Core Structure and Initial Findings
The foundational molecule in this series, a spiropyrazolopyridone derivative, was identified through a DENV-2 high-throughput phenotypic screening. Subsequent chiral separation of the initial racemic hit revealed that the R enantiomer was significantly more potent than the S enantiomer, establishing a clear stereochemical preference for antiviral activity. This observation was crucial in guiding the subsequent synthesis and evaluation of new analogs.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the lead compound have elucidated key structural features that govern its antiviral potency and spectrum against different DENV serotypes. The following sections and tables summarize the quantitative SAR data from these studies.
Table 1: Influence of Phenyl Ring Substitution on Antiviral Activity
| Compound | Substitution on Phenyl Ring | DENV-1 EC50 (µM) | DENV-2 EC50 (µM) | DENV-3 EC50 (µM) |
| 21 | 3-Cl | >10 | 0.017 | >10 |
| 22 (JMX0376) | 3-F | 1.8 | 0.019 | 0.019 |
| Analog of 22 | 2-F (ortho position) | 2.3 | 0.14 | 0.39 |
| 24 (JMX0395) | 2,4-bis(trifluoromethyl)benzyl | 1.6 | 0.038 | 0.017 |
EC50: Half-maximal effective concentration
The data in Table 1 highlights the critical role of the substitution pattern on the phenyl ring. A single fluorine atom at the 3-position (meta) as seen in compound 22 , conferred potent activity against DENV-2 and DENV-3, and moderate activity against DENV-1.[1] Moving the fluorine to the 2-position (ortho) resulted in a significant loss of potency against DENV-3 and a slight decrease in activity against DENV-1 and DENV-2.[1] Interestingly, di-substitution with trifluoromethyl groups at the 2 and 4 positions, as in compound 24 , resulted in the most potent and broad-spectrum inhibitor against DENV-1, -2, and -3.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of spiropyrazolopyridone derivatives.
High-Throughput Phenotypic Screening for DENV Inhibitors
This assay is designed to identify compounds that inhibit DENV replication in a cell-based format.
-
Cell Line: Human embryonic kidney cells (HEK293) are commonly used.[2]
-
Virus: DENV-2 is often utilized for primary screening.[1]
-
Assay Procedure:
-
HEK293 cells are seeded in 384-well microtiter plates at a density of approximately 4,000 cells per well in a suitable medium such as minimal essential Eagle's medium with 2% fetal bovine serum.[2]
-
Test compounds are added to the wells at various concentrations.
-
Cells are then infected with DENV-2 at a multiplicity of infection (MOI) of 0.5.[2]
-
The plates are incubated for 48 hours to allow for viral replication.[2]
-
Post-incubation, the cells are fixed and stained. Antiviral activity is determined by quantifying the level of a viral protein, such as the DENV envelope (E) protein, using immunofluorescence.[2]
-
Simultaneously, cytotoxicity is assessed by counting the number of cell nuclei per well, often using a DNA stain like Hoechst.[2]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curve of the viral protein expression. The half-maximal cytotoxic concentration (CC50) is determined from the cell viability data. The selectivity index (SI), calculated as CC50/EC50, is used to evaluate the therapeutic window of the compound.
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in the discovery and optimization of these inhibitors, the following diagrams have been generated.
Caption: Workflow for High-Throughput Phenotypic Screening of DENV Inhibitors.
Caption: Logical Flow of the Spiropyrazolopyridone SAR Study.
Conclusion
The spiropyrazolopyridone scaffold represents a promising starting point for the development of novel anti-Dengue virus therapeutics. The detailed structure-activity relationship studies have demonstrated that strategic modifications to the phenyl ring substituent can significantly enhance both the potency and the breadth of activity against multiple DENV serotypes. Compound 24 (JMX0395) , with its 2,4-bis(trifluoromethyl)benzyl substitution, has emerged as a particularly promising candidate with potent and broad-spectrum inhibitory activity.[1] Further investigation into the mechanism of action and pharmacokinetic properties of these compounds is warranted to advance them towards clinical development.
References
Denv-IN-8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Denv-IN-8, a known inhibitor of the Dengue virus serotype 2 (DENV2). This document consolidates key chemical data, outlines detailed experimental protocols for its study, and visualizes its mechanism of action within the viral life cycle.
Core Compound Data
Quantitative data for this compound, also referred to as Compound 5e, is summarized below.
| Parameter | Value | Reference |
| CAS Number | 1809464-07-0 | [1] |
| Molecular Weight | 382.36 g/mol | [1] |
| Molecular Formula | C₂₁H₁₈O₇ | [1] |
| EC₅₀ (DENV2) | 0.068 µM | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the DENV NS2B/NS3 protease, a critical enzyme in the viral replication cycle. The DENV polyprotein, translated from the viral RNA, requires cleavage by this protease to release individual functional viral proteins. By inhibiting this protease, this compound effectively halts the viral replication process.
The diagram below illustrates the proposed mechanism of action for this compound within the context of the Dengue virus life cycle.
Experimental Protocols
The following sections detail methodologies for evaluating the efficacy of this compound as a Dengue virus inhibitor.
In Vitro DENV NS2B/NS3 Protease Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on the enzymatic activity of the DENV-2 NS2B/NS3 protease.
Materials:
-
DENV-2 NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer: 200 mM Tris-HCl, pH 9.5
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the DENV-2 NS2B/NS3 protease solution to each well.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a control with assay buffer and DMSO without the inhibitor.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for 60 minutes.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.
Cell-Based DENV Infection Assay
This assay evaluates the ability of this compound to inhibit DENV-2 replication in a cellular environment.
Materials:
-
Vero or A549 cells
-
DENV-2 stock
-
This compound
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
Reagents for viral titer determination (e.g., plaque assay or qRT-PCR)
Procedure:
-
Seed Vero or A549 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cells and infect them with DENV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour incubation period to allow for viral entry, remove the virus inoculum.
-
Add the this compound dilutions to the infected cells. Include a virus-only control and a mock-infected control.
-
Incubate the plates for 48-72 hours.
-
Collect the cell culture supernatant to determine the viral titer using a plaque assay or quantify viral RNA via qRT-PCR.
-
Calculate the reduction in viral titer or RNA levels as a function of this compound concentration to determine the EC₅₀.
The workflow for a typical cell-based antiviral screening assay is depicted below.
References
Methodological & Application
Denv-IN-8: In Vitro Efficacy and Assay Protocols Against Dengue Virus
For Research Use Only.
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4) causing a range of illnesses from mild dengue fever to severe dengue hemorrhagic fever and dengue shock syndrome. The lack of approved antiviral therapeutics necessitates the development of potent and specific inhibitors of DENV replication. Denv-IN-8, a novel flavone analog, has emerged as a promising inhibitor of Dengue virus serotype 2 (DENV-2). This document provides detailed application notes and protocols for the in vitro evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent inhibitor of DENV-2 replication.[1] While the precise mechanism is under continued investigation, computational docking studies suggest that this compound and similar flavone analogs may target the viral non-structural protein 5 (NS5).[1] NS5 is a multifunctional enzyme possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, both of which are essential for viral RNA capping and replication. By potentially binding to these enzymatic domains, this compound is predicted to interfere with the viral replication cycle.[1] Flavonoids, the chemical class to which this compound belongs, have been shown to inhibit various stages of the viral life cycle, including entry, replication, and protein synthesis.[2][3]
In Vitro Activity
This compound demonstrates potent and selective antiviral activity against DENV-2 in cell-based assays. It effectively inhibits viral replication at sub-micromolar concentrations while exhibiting low cytotoxicity to the host cells.[1]
| Compound | Virus Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | DENV-2 | LLC/MK2 | 0.068 | Low Toxicity | Not Available |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces host cell viability by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50.
Experimental Protocols
This section provides detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.
Protocol 1: Viral Yield Reduction Assay
This assay quantifies the reduction in infectious virus production in the presence of the test compound.
Materials:
-
Vero cells (or other susceptible cell lines, e.g., LLC/MK2, BHK-21)
-
Dengue virus serotype 2 (DENV-2), such as the New Guinea C strain
-
This compound, dissolved in DMSO
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight to allow for cell attachment and formation of a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). Include a vehicle control (DMSO) and a no-compound control.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayer.
-
Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.1 in a small volume of infection medium for 1-2 hours at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Virus Harvest: After incubation, collect the supernatant from each well. This supernatant contains the progeny virus.
-
Virus Titer Determination (Plaque Assay):
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Seed fresh Vero cells in 24-well plates and grow to confluency.
-
Infect the confluent monolayers with the virus dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose and 2% FBS).
-
Incubate for 5-7 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration. The EC50 value is determined by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 1. Workflow for the Viral Yield Reduction Assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on the metabolic activity of the host cells to determine its cytotoxicity.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
This compound, dissolved in DMSO
-
Complete growth medium (DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the dilutions to the cells. Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the MTT Cytotoxicity Assay.
Signaling Pathway and Experimental Logic
The evaluation of this compound's antiviral potential follows a logical progression from assessing its direct effect on viral replication to understanding its safety profile in host cells.
Figure 3. This compound's Proposed Mechanism of Action.
Conclusion
This compound is a potent and selective inhibitor of DENV-2 in vitro. The provided protocols offer robust methods for the evaluation of its antiviral efficacy and cytotoxicity. Further studies are warranted to elucidate the precise molecular interactions with its putative targets, NS5 MTase and RdRp, and to evaluate its efficacy against other DENV serotypes and in in vivo models.
References
Application Notes and Protocols for Denv-IN-8: A Cell-Based Assay for Dengue Virus 2 (DENV2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen that represents a significant global health threat. With four distinct serotypes (DENV-1, -2, -3, and -4), infection can lead to a range of illnesses, from debilitating dengue fever to life-threatening dengue hemorrhagic fever and dengue shock syndrome. The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for the discovery and development of novel anti-dengue agents. Denv-IN-8 (also identified as Compound 5e) is a novel flavone analog that has demonstrated potent inhibitory activity against DENV serotype 2 (DENV2). This document provides detailed application notes and protocols for a cell-based assay to evaluate the antiviral efficacy of this compound against DENV2.
Mechanism of Action
This compound is a potent inhibitor of DENV2 replication. While the precise molecular target is still under investigation, computational studies suggest that this compound may target the viral non-structural protein 5 (NS5), which possesses both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities crucial for viral RNA capping and replication. By inhibiting NS5, this compound is thought to interfere with viral RNA synthesis, thereby halting the propagation of the virus.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were evaluated in a DENV2-infected LLC-MK2 cell line. The following table summarizes the key quantitative data.
| Compound | Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (Compound 5e) | LLC-MK2 | DENV2 (16681 strain) | 0.068 ± 0.040 | > 100 | > 1470 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile, with potent antiviral activity and low host cell toxicity.
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated.
Caption: Proposed mechanism of DENV2 inhibition by this compound.
Caption: Experimental workflow for DENV2 cell-based assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: LLC-MK2 (Rhesus monkey kidney epithelial cells, ATCC CCL-7)
-
Virus: DENV2 (strain 16681)
-
Compound: this compound (Compound 5e), dissolved in DMSO to a stock concentration of 10 mM.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: RPMI 1640 medium supplemented with 2% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Overlay Medium (for Plaque Assay): 2x RPMI 1640 medium mixed 1:1 with 1.6% carboxymethylcellulose (CMC).
-
Cytotoxicity Reagent: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Cell Viability Assay Kit.
-
Staining Solution: 1% Crystal Violet in 20% ethanol.
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well and 24-well cell culture plates
-
Sterile laboratory consumables (pipette tips, tubes, etc.)
Protocol 1: DENV2 Antiviral Assay (Yield Reduction Assay)
-
Cell Seeding:
-
Trypsinize and count LLC-MK2 cells.
-
Seed 2.5 x 10⁵ cells/mL in a 24-well plate (500 µL/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in infection medium. The final concentrations should range from approximately 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound dilution.
-
-
Virus Infection and Treatment:
-
Prepare a DENV2 working stock to achieve a Multiplicity of Infection (MOI) of 0.1.
-
Aspirate the culture medium from the LLC-MK2 cell monolayers.
-
Infect the cells by adding 200 µL of the DENV2 working stock to each well.
-
Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution of the virus.
-
After the incubation period, remove the virus inoculum and wash the cell monolayers twice with sterile PBS.
-
Add 500 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Harvesting and Viral Titer Quantification (Plaque Assay):
-
After 72 hours, harvest the supernatant from each well.
-
Prepare 10-fold serial dilutions of the harvested supernatants in infection medium.
-
Seed fresh LLC-MK2 cells in 24-well plates and grow to confluency as described in step 1.
-
Infect the new cell monolayers with 200 µL of each supernatant dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with 1 mL of the overlay medium.
-
Incubate for 5-7 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with 1% Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer (Plaque Forming Units per mL, PFU/mL).
-
-
Data Analysis:
-
Determine the percentage of viral inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to calculate the EC₅₀ value.
-
Protocol 2: Cytotoxicity Assay (XTT Assay)
-
Cell Seeding:
-
Seed LLC-MK2 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL (100 µL/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Also include wells with medium only (no cells) as a background control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Measure the absorbance at 450 nm (or the wavelength recommended by the manufacturer) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the CC₅₀ value.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound as a potential antiviral agent against DENV2. The high selectivity index of this compound suggests it is a promising candidate for further preclinical development. These standardized assays are essential tools for researchers and drug development professionals working to identify and characterize novel inhibitors of dengue virus.
Application Note: DENV-IN-8 Plaque Reduction Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with an estimated 390 million infections occurring annually.[1] The virus comprises four distinct serotypes (DENV-1, -2, -3, and -4), and infection with one serotype does not provide long-term immunity against the others. In fact, secondary infections with a different serotype can lead to more severe forms of the disease, such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[2] The development of effective antiviral therapies is crucial for managing dengue fever and preventing its severe manifestations.
The plaque reduction neutralization test (PRNT) is the gold-standard assay for quantifying the neutralization of DENV infectivity in vitro.[3][4][5][6] This assay measures the ability of a compound or antibody to reduce the number of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[7][8] This application note provides a detailed protocol for evaluating the antiviral activity of a novel inhibitor, DENV-IN-8, using a plaque reduction assay.
Principle of the Assay
The plaque reduction assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50). The assay involves incubating a fixed amount of Dengue virus with serial dilutions of the test compound, this compound. This mixture is then used to infect a monolayer of susceptible host cells. A semi-solid overlay is applied to the cells to restrict the spread of the virus, ensuring that new infections are localized to neighboring cells, thus forming discrete plaques.[3][9] After a defined incubation period, the cells are fixed and stained, allowing for the visualization and counting of plaques. The percentage of plaque reduction is calculated by comparing the number of plaques in the presence of this compound to the number of plaques in the virus-only control wells.
Data Presentation
The antiviral activity of this compound against different DENV serotypes can be summarized in the following table. The data presented here is for illustrative purposes.
| DENV Serotype | Cell Line | This compound IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| DENV-1 | Vero | 1.2 | > 50 | > 41.7 |
| DENV-2 | BHK-21 | 0.8 | > 50 | > 62.5 |
| DENV-3 | Huh-7 | 1.5 | > 50 | > 33.3 |
| DENV-4 | C6/36 | 2.1 | > 50 | > 23.8 |
Experimental Protocols
Materials and Reagents
-
Cells: Vero, BHK-21, Huh-7, or C6/36 cells
-
Viruses: DENV-1, DENV-2, DENV-3, and DENV-4 stocks with known titers (PFU/mL)
-
Compound: this compound stock solution of known concentration
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Growth medium with 2% FBS.
-
-
Overlay Medium:
-
1.2% Methylcellulose in Infection Medium.
-
-
Fixative: 10% Formalin in Phosphate Buffered Saline (PBS).
-
Staining Solution: 1% Crystal Violet in 20% Ethanol.
-
Buffers: Phosphate Buffered Saline (PBS).
-
Equipment:
-
24-well tissue culture plates[10]
-
Biosafety cabinet
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
-
Pipettes and sterile tips
-
Centrifuge
-
Experimental Workflow Diagram
Caption: Workflow of the this compound plaque reduction assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest and count the appropriate cell line (e.g., Vero or BHK-21).
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the following day (e.g., 2 x 10^5 cells/well).[5]
-
Incubate the plates overnight at 37°C with 5% CO2.
Day 2: Virus Infection
-
Prepare serial dilutions of this compound in infection medium. A two-fold or ten-fold dilution series is common.[7]
-
Dilute the DENV stock in infection medium to a concentration that will yield 50-100 plaques per well.[3]
-
Mix equal volumes of each this compound dilution with the diluted virus. Also, prepare a virus control (virus + infection medium without the compound) and a cell control (infection medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to bind to the virus.
-
After incubation, remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures.[10]
-
Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
Day 2-7: Overlay and Incubation
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Add 1 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible. The incubation time will depend on the DENV serotype and the cell line used.
Day 7: Fixing and Staining
-
Carefully remove the overlay medium. This can be facilitated by first incubating the plates at 4°C for 30 minutes to solidify the overlay.
-
Fix the cell monolayers by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.[10]
-
Aspirate the formalin and gently wash the wells with water.
-
Add 500 µL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.[10]
-
Remove the crystal violet solution and gently wash the wells with water until the background is clear and the plaques are distinct.
-
Allow the plates to air dry completely in an inverted position.
Data Analysis
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, using a non-linear regression analysis.
Potential Mechanism of Action of this compound
The life cycle of the Dengue virus presents several potential targets for antiviral drugs.[1] These include viral entry into the host cell, replication of the viral RNA genome, and the assembly and release of new virus particles.[11] this compound is hypothesized to inhibit a critical step in the viral replication process, potentially by targeting one of the non-structural (NS) proteins such as the NS2B/NS3 protease or the NS5 polymerase, which are essential for viral replication.[12]
DENV Life Cycle and Potential Drug Targets
Caption: Simplified DENV life cycle and potential targets for antiviral intervention.
Conclusion
The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of antiviral compounds against Dengue virus. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to evaluate the inhibitory activity of this compound and other potential antiviral candidates. The ability to accurately quantify the reduction in viral infectivity is a critical step in the discovery and development of novel therapeutics to combat this widespread and debilitating disease.
References
- 1. Dengue Virus and Its Inhibitors: A Brief Review [jstage.jst.go.jp]
- 2. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Reduction Neutralization Test: A Novel, Rapid, and Efficient Method for Characterizing the Neutralizing Activity of Antibodies Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Host Kinases to Combat Dengue Virus Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. i-DENV: development of QSAR based regression models for predicting inhibitors targeting non-structural (NS) proteins of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Denv-IN-8 Focus-Forming Unit (FFU) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dengue virus (DENV) continues to be a significant global health threat, necessitating the development of effective antiviral therapeutics. The Focus-Forming Unit (FFU) assay is a critical tool in dengue research and drug discovery, providing a quantitative measure of infectious virus particles. This document provides detailed application notes and protocols for utilizing the FFU assay to evaluate the efficacy of antiviral compounds, with a specific focus on Denv-IN-8, a potent inhibitor of DENV serotype 2 (DENV2).
This compound has been identified as a promising anti-dengue agent with a reported half-maximal effective concentration (EC50) of 0.068 μM against DENV2. The FFU assay is instrumental in determining such potency, enabling the characterization of dose-dependent inhibition of viral infectivity.
Principle of the FFU Assay
The FFU assay is an immunological method used to quantify infectious virus particles. Unlike the plaque assay, which relies on visualizing cell death (plaques), the FFU assay detects infected cells by staining for a specific viral antigen before cell lysis occurs. This makes the FFU assay particularly useful for viruses that do not readily form plaques or for obtaining results more rapidly.[1]
In this assay, susceptible mammalian cells, such as Vero or BHK-21 cells, are cultured in multi-well plates and infected with serial dilutions of the virus sample. After a short incubation period to allow for viral entry and initial replication, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) to restrict the spread of progeny virus to neighboring cells. This results in localized clusters of infected cells, termed "foci."
Following a further incubation period, the cells are fixed and permeabilized. A primary antibody specific to a DENV antigen (e.g., the envelope protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye. The addition of a substrate for the enzyme or excitation with a specific wavelength of light allows for the visualization of the foci. Each focus represents a single infectious viral particle from the original sample. By counting the number of foci, the viral titer can be calculated in terms of Focus-Forming Units per milliliter (FFU/mL).
Application in Antiviral Drug Development
The FFU assay is a cornerstone for screening and characterizing antiviral compounds. It allows for the determination of a compound's efficacy in inhibiting viral replication. By performing the assay in the presence of varying concentrations of a test compound, a dose-response curve can be generated, from which key parameters like the EC50 value can be calculated. This provides a quantitative measure of the compound's antiviral potency. The assay can be adapted for high-throughput screening (HTS) to evaluate large compound libraries for potential anti-dengue activity.[2]
Data Presentation: Dose-Response of this compound
The following table summarizes representative data from a this compound dose-response experiment using a DENV2 FFU assay.
| This compound Concentration (µM) | Mean FFU per Well | % Inhibition |
| 0 (Vehicle Control) | 100 | 0 |
| 0.01 | 85 | 15 |
| 0.05 | 55 | 45 |
| 0.1 | 25 | 75 |
| 0.5 | 5 | 95 |
| 1.0 | 1 | 99 |
| 5.0 | 0 | 100 |
Note: This data is illustrative and representative of a typical dose-response FFU assay for an effective DENV inhibitor.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Vero E6 or BHK-21 cells
-
Viruses: Dengue virus serotype 2 (DENV2) stock of known titer
-
Compound: this compound
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Overlay Medium: 1.5% Carboxymethylcellulose (CMC) in 1x MEM with 2% FBS
-
Fixation and Permeabilization:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
-
Antibodies:
-
Primary Antibody: Mouse anti-DENV envelope protein antibody (e.g., clone 4G2)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
-
Substrate: HRP substrate (e.g., TrueBlue™)
-
Plates: 96-well cell culture plates
Protocol for DENV2 FFU Assay with this compound
-
Cell Seeding:
-
Trypsinize and count Vero E6 or BHK-21 cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate overnight at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). A typical concentration range would span from 0.01 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Remove the growth medium from the cell monolayer and add 50 µL of the diluted compound to the respective wells.
-
-
Virus Infection:
-
Dilute the DENV2 stock in infection medium to a concentration that will yield 50-100 FFU per well.
-
Add 50 µL of the diluted virus to each well (final volume will be 100 µL).
-
Incubate the plate for 2 hours at 37°C with 5% CO2 to allow for virus adsorption.
-
-
Overlay Application:
-
Carefully remove the virus-compound inoculum from the wells.
-
Gently add 100 µL of the overlay medium to each well.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Immunostaining:
-
Gently remove the overlay medium.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 100 µL of blocking buffer (e.g., PBS with 3% BSA) and incubating for 1 hour at room temperature.
-
Add 50 µL of the primary antibody (e.g., anti-DENV E protein antibody diluted in blocking buffer) to each well and incubate for 1-2 hours at 37°C.
-
Wash the wells three times with PBS.
-
Add 50 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Wash the wells five times with PBS.
-
-
Focus Visualization and Counting:
-
Add 50 µL of the HRP substrate to each well and incubate in the dark according to the manufacturer's instructions until blue foci appear.
-
Stop the reaction by washing with distilled water.
-
Count the number of foci in each well using a light microscope or an automated plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Mean FFU in test well / Mean FFU in vehicle control well)] * 100
-
Plot the % inhibition against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound FFU assay.
Dengue Virus Evasion of Innate Immunity
Dengue virus has evolved mechanisms to evade the host's innate immune response, a critical aspect to consider in antiviral drug development. One key pathway targeted by DENV is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating an antiviral interferon response. DENV non-structural proteins, such as NS2B/NS3 protease, can cleave and inactivate key components of this pathway, thereby dampening the host's antiviral defenses.[3] Understanding these interactions can aid in the development of host-targeted antiviral strategies.
Caption: DENV NS2B/NS3 protease inhibits interferon production.
References
Application Notes and Protocols: Dengue Virus Yield Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health concern with four distinct serotypes (DENV-1, -2, -3, and -4).[1][2][3] The development of effective antiviral therapeutics is a critical area of research. A primary method for evaluating the efficacy of potential antiviral compounds is the virus yield reduction assay.[4] This assay quantitatively measures the inhibition of infectious virus particle production in the presence of a test compound.[4]
This document provides a detailed protocol for conducting a Dengue virus yield reduction assay. While the specific compound "Denv-IN-8" is not documented in publicly available scientific literature, the following protocol can be adapted for the evaluation of any potential DENV inhibitor. The methodology described herein is a synthesis of established techniques for quantifying viral yield.
Principle of the Assay
The virus yield reduction assay involves infecting a susceptible cell monolayer with Dengue virus in the presence of varying concentrations of a test compound.[4] After a single replication cycle, the amount of new infectious virus produced (progeny virus) in the cell culture supernatant is quantified.[4] A reduction in the viral titer in the presence of the compound, compared to an untreated control, indicates antiviral activity.
Signaling Pathways in Dengue Virus Replication
Understanding the Dengue virus life cycle is crucial for identifying potential targets for antiviral intervention. The virus enters host cells via receptor-mediated endocytosis.[2][5][6] Following fusion and uncoating, the viral RNA is translated into a polyprotein, which is then cleaved into structural and non-structural (NS) proteins.[2] The NS proteins are essential for viral replication.[7] For instance, the NS3 and NS5 proteins are key enzymes in the replication complex.[8] Another non-structural protein, NS4B, has also been identified as a target for some inhibitors.[9] The assembly of new virions occurs on the endoplasmic reticulum, and they are subsequently released from the cell.[2][6]
Caption: Simplified Dengue Virus life cycle highlighting key stages for antiviral targeting.
Experimental Protocols
Materials
-
Cells: Baby Hamster Kidney (BHK-21) or Vero cells are commonly used.[3] Human hepatoma (Huh-7) cells are also suitable.[10]
-
Virus: Dengue virus of the desired serotype (e.g., DENV-2).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Test Compound: Stock solution of the test compound (e.g., "Compound X") in a suitable solvent (e.g., DMSO).
-
Plates: 96-well or 24-well tissue culture plates.
-
Reagents for Quantification:
-
Plaque Assay: Methylcellulose overlay, crystal violet staining solution.
-
Focus Forming Assay (FFA): Methylcellulose overlay, anti-DENV antibody (e.g., 4G2), secondary antibody conjugated to an enzyme (e.g., HRP), and a suitable substrate.[11]
-
RT-qPCR: RNA extraction kit, reverse transcriptase, qPCR master mix, DENV-specific primers and probe.
-
Assay Workflow
Caption: General workflow for a Dengue virus yield reduction assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to infection, seed BHK-21 or Vero cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10^4 cells/well).[12]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a cytotoxic level (typically ≤ 1%).[13]
-
-
Virus Infection:
-
On the day of the experiment, remove the culture medium from the cells.
-
Infect the cell monolayer with DENV at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.5 to 3.[10][13] The volume of the virus inoculum should be sufficient to cover the cell monolayer.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
-
Compound Treatment:
-
After the adsorption period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the prepared serial dilutions of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plates for 24 to 48 hours at 37°C with 5% CO2.[10][13]
-
-
Harvesting Progeny Virus:
-
At the end of the incubation period, collect the cell culture supernatants. These supernatants contain the progeny virus.
-
The supernatants can be stored at -80°C for later titration.
-
-
Quantification of Viral Yield:
-
Plaque Assay:
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Infect a fresh monolayer of BHK-21 or Vero cells in 24-well plates with the dilutions.
-
After a 1-2 hour adsorption period, overlay the cells with a medium containing 1-2% methylcellulose to restrict virus spread to adjacent cells.
-
Incubate for 4-6 days until plaques are visible.
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize and count the plaques.
-
The viral titer is expressed as Plaque Forming Units per milliliter (PFU/mL).
-
-
Focus Forming Assay (FFA):
-
This method is similar to the plaque assay but is used for virus strains that do not form clear plaques.[3]
-
After the incubation period under the methylcellulose overlay (typically shorter, e.g., 2-3 days), the cells are fixed and permeabilized.
-
The cells are then incubated with a DENV-specific primary antibody (e.g., anti-envelope protein).[11]
-
After washing, a secondary antibody conjugated to an enzyme is added.
-
A substrate is then added to produce a colored precipitate at the sites of infection (foci), which are then counted.
-
The titer is expressed as Focus Forming Units per milliliter (FFU/mL).
-
-
Quantitative RT-PCR (RT-qPCR):
-
Extract viral RNA from the harvested supernatants.
-
Perform a one-step or two-step RT-qPCR using primers and a probe specific for a conserved region of the DENV genome.
-
Quantify the number of viral RNA copies by comparing to a standard curve of known concentrations.
-
-
Data Presentation and Analysis
The results of the yield reduction assay are typically presented as the percentage of inhibition of viral yield at each compound concentration relative to the untreated virus control. The 50% inhibitory concentration (IC50) is then calculated using a non-linear regression analysis.
Table 1: Example of Experimental Parameters for DENV Yield Reduction Assay
| Parameter | Example Condition | Reference |
| Cell Line | BHK-21, Vero, Huh-7 | [3][10] |
| Virus Serotype | DENV-2 | [10] |
| Multiplicity of Infection (MOI) | 0.5 - 3 | [10][13] |
| Compound Incubation Time | 24 - 48 hours | [10][13] |
| Quantification Method | Plaque Assay, FFA, RT-qPCR | [3][4] |
| Endpoint Measurement | PFU/mL, FFU/mL, or RNA copies/mL |
Table 2: Example of IC50 Values for Known DENV Inhibitors
| Compound | Target | DENV Serotype | IC50 (µM) | Reference |
| Ribavirin | RdRp (non-specific) | DENV-2 | 75 ± 5 | [13] |
| NITD008 | RdRp | DENV-2 | 0.64 | [14] |
| JNJ-1802 (Mosnodenvir) | NS3-NS4B interaction | Pan-serotype | 0.000057 - 0.0011 | [14] |
Conclusion
The Dengue virus yield reduction assay is a robust and essential tool for the discovery and characterization of novel antiviral compounds. The protocol outlined here provides a comprehensive framework that can be adapted to specific laboratory conditions and research questions. Careful optimization of assay parameters such as cell type, MOI, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Dengue Virus Entry as Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. i-DENV: development of QSAR based regression models for predicting inhibitors targeting non-structural (NS) proteins of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of three alternative methods to the plaque reduction neutralizing assay for measuring neutralizing antibodies to dengue virus serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Denv-IN-8 effective concentration (EC50) in LLC-MK2 cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the effective concentration (EC50) of Denv-IN-8, a known inhibitor of Dengue virus serotype 2 (DENV2), in LLC-MK2 cells.
Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus and a significant global health concern.[1] The development of direct-acting antiviral agents is a key strategy in combating this pathogen. This compound is a compound that has demonstrated anti-dengue activity. These notes provide the necessary data and protocols to study its efficacy in a cell-based assay.
Quantitative Data
The antiviral activity of this compound against DENV2 in LLC-MK2 cells is summarized in the table below. The 50% effective concentration (EC50) is a critical parameter for evaluating the potency of an antiviral compound.
| Compound | Virus Serotype | Cell Line | EC50 (µM) | Incubation Time (hours) |
| This compound | DENV2 | LLC-MK2 | 0.068 ± 0.040 | 72 |
Experimental Protocols
The following is a detailed protocol for a Plaque Reduction Neutralization Test (PRNT), a standard method for quantifying the infectivity of a virus and the efficacy of antiviral compounds.[2][3] This protocol is adapted for the evaluation of this compound in LLC-MK2 cells.
Materials
-
LLC-MK2 cells (Rhesus monkey kidney epithelial cells)
-
Dengue virus serotype 2 (DENV2) stock of known titer
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Carboxymethylcellulose (CMC) or Agarose
-
Neutral Red or Crystal Violet stain
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Culture and Seeding:
-
Culture LLC-MK2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Two days prior to the experiment, seed the LLC-MK2 cells into 6-well or 24-well plates to form a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve a range of desired concentrations for testing.
-
-
Virus Neutralization and Infection:
-
Dilute the DENV2 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Mix equal volumes of the diluted virus with each dilution of this compound.
-
As a control, mix the diluted virus with medium containing the same concentration of solvent used for the compound.
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow for neutralization.
-
Remove the growth medium from the confluent LLC-MK2 cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-compound mixtures and incubate for 2 hours at 37°C, with gentle rocking every 15-20 minutes to ensure even distribution.
-
-
Overlay and Incubation:
-
After the incubation period, remove the inoculum.
-
Overlay the cell monolayer with a semi-solid medium, such as DMEM containing 2% FBS and 1% Carboxymethylcellulose (CMC) or agarose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative.
-
Stain the cells with a solution of 0.1% Crystal Violet or Neutral Red for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[3]
-
Diagrams
Dengue Virus Replication Cycle
The following diagram illustrates the key stages of the Dengue virus replication cycle within a host cell, from attachment and entry to replication and release.[4][5][6]
Caption: Overview of the Dengue virus replication cycle in a host cell.
Experimental Workflow for EC50 Determination
This diagram outlines the experimental workflow for determining the EC50 of this compound using the Plaque Reduction Neutralization Test.
Caption: Workflow for this compound EC50 determination via PRNT.
Proposed Mechanism of this compound Inhibition
While the exact target of this compound is not specified, many small molecule inhibitors of Dengue virus target non-structural proteins that are essential for viral replication, such as the NS2B-NS3 protease complex or the NS4B protein.[7][8] The following diagram illustrates a generalized mechanism where an inhibitor blocks a critical step in the viral replication process.
Caption: Putative inhibition of DENV replication complex by this compound.
References
- 1. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 2. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2. Replication Cycle: Universitätsklinikum Heidelberg [klinikum.uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Denv-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Denv-IN-8 is a potent inhibitor of the Dengue virus serotype 2 (DENV-2). It functions by targeting the viral NS2B-NS3 protease complex. This protease is a critical enzyme in the viral life cycle, responsible for cleaving the DENV polyprotein into individual, functional non-structural proteins that are essential for viral replication.[1][2][3][4][5] By inhibiting this protease, this compound effectively blocks the viral replication machinery.
These application notes provide detailed protocols for the solubilization and use of this compound in both in vitro and in vivo experimental settings. The methodologies are designed to ensure compound stability, bioavailability, and reproducibility of results for antiviral screening and mechanism-of-action studies.
This compound Properties and Quantitative Data
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₇ | [6] |
| Molecular Weight | 382.36 g/mol | [6] |
| Target | DENV NS2B-NS3 Protease | [7][8] |
| Mechanism of Action | Inhibition of viral polyprotein processing | [1][3][4] |
| In Vitro Potency (EC₅₀) | 0.068 µM (against DENV-2 in LLC/MK2 cells) | [6][7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [9][10] |
Signaling Pathway: DENV Polyprotein Processing
This compound inhibits the NS2B-NS3 protease, which is crucial for the Dengue virus replication cycle. The diagram below illustrates the viral polyprotein processing pathway and the point of inhibition by this compound.
Experimental Protocols
4.1. Protocol for Preparing this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Clean Workspace: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 3.82 mg of the compound.
-
Dissolution in DMSO:
-
Add the appropriate volume of 100% DMSO to the vial containing the this compound powder. To make a 10 mM stock from 3.82 mg, add 1 mL of DMSO.
-
Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can aid dissolution if necessary.[11]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
4.2. Protocol for In Vitro DENV-2 Inhibition Assay (Focus Forming Assay)
This protocol outlines a method to determine the antiviral activity of this compound against DENV-2 in a cell-based Focus Forming Assay (FFA).
Materials:
-
Vero or LLC-MK2 cells
-
Complete cell culture medium (e.g., DMEM with 5% FBS)
-
DENV-2 viral stock of known titer
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Methylcellulose overlay medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-DENV E protein monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TrueBlue™)
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Remember to include a "vehicle control" with the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration.[10][12]
-
Infection:
-
After 24 hours of incubation, remove the medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Immediately add the DENV-2 virus inoculum (diluted in medium to achieve a multiplicity of infection, MOI, of approximately 0.1) to all wells except the mock-infected control.
-
-
Incubation and Overlay:
-
Incubate the plate for 1-2 hours at 37°C to allow for viral entry.
-
Gently remove the inoculum and add 100 µL of methylcellulose overlay medium to each well.
-
Incubate for an additional 48-72 hours.
-
-
Immunostaining and Analysis:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells and perform immunostaining using the primary and secondary antibodies.
-
Add the substrate to visualize the foci of infected cells.
-
Count the number of foci in each well. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC₅₀ value using non-linear regression analysis.
-
4.3. Protocol for Preparing this compound for In Vivo Experiments
This protocol provides a standard vehicle formulation for administering hydrophobic compounds like this compound to animal models (e.g., mice). This formulation is based on a successful vehicle used for a similar DENV NS2B-NS3 protease inhibitor.[13]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Dissolve Compound in DMSO: First, dissolve the required amount of this compound powder in DMSO to create a concentrated pre-solution. For example, if the final desired concentration is 2 mg/mL, and the total volume is 1 mL, dissolve 2 mg of this compound in 100 µL of DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.
-
Final Preparation: The final solution should be clear. If any precipitation occurs, the formulation may need optimization. This solution can be administered via appropriate routes, such as subcutaneous or intraperitoneal injection, depending on the experimental design. Always prepare this formulation fresh before use.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Denv-IN-8 Solubility and Handling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Denv-IN-8 is a potent, selective, and non-covalent small molecule inhibitor of the Dengue Virus (DENV) NS2B-NS3 protease. The NS2B-NS3 protease is essential for viral replication, as it is responsible for cleaving the DENV polyprotein into functional non-structural proteins. Inhibition of this protease blocks the viral life cycle, making it a key target for antiviral drug development. This document provides detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent use in in vitro and cell-based assays.
This compound Properties and Storage
Proper storage and handling of this compound are crucial to maintain its stability and activity. The compound is supplied as a lyophilized powder.
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation |
| Molecular Weight | 450.5 g/mol (Assumed for calculation purposes) |
| Appearance | Off-white to pale yellow solid |
| Solubility in DMSO | ≥ 22.2 mM (≥ 10 mg/mL) |
| Storage (Solid Form) | Store at -20°C for up to 3 years. Shipped at ambient temperature.[1][2] |
| Storage (DMSO Stock) | Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Precision pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecule inhibitors.
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect compound stability.[4]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.505 mg of this compound. For quantities of 10 mg or less, it is recommended to add the solvent directly to the supplier's vial.[1]
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the powder. For 4.505 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Enhancing Solubility (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[2] Gentle warming in a water bath up to 50°C can also be used, but prolonged heating should be avoided.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions for Cell-Based Assays
When preparing working solutions for cell-based assays, it is critical to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.[1][3]
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is best practice to perform serial dilutions in DMSO before the final dilution into aqueous media to prevent precipitation. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add the this compound/DMSO solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or swirling. For instance, to achieve a final concentration of 10 µM, add 10 µL of a 1 mM intermediate stock to 990 µL of cell culture medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.
-
Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO used for the test compound.
Visualized Pathways and Workflows
Caption: DENV NS2B-NS3 protease processing of the viral polyprotein and its inhibition by this compound.
Caption: Experimental workflow for preparing this compound for use in cell-based assays.
Safety Precautions
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes.
-
DMSO: DMSO is readily absorbed through the skin and may carry dissolved substances with it.[5] Always wear appropriate chemical-resistant gloves and handle in a well-ventilated area or chemical fume hood.
-
General: Use standard laboratory safety procedures and wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Denv-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denv-IN-8 is a potent inhibitor of Dengue virus serotype 2 (DENV2), demonstrating significant anti-dengue activity in in-vitro studies.[1] This compound, a flavone analog, targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex.[1][2][3] Understanding the stability of this compound in cell culture media is critical for the accurate design and interpretation of antiviral assays, ensuring reliable and reproducible results. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for assessing its stability in common cell culture media.
Mechanism of Action
This compound exerts its antiviral effect by targeting the DENV NS4B protein.[2][4] NS4B is a transmembrane protein essential for the formation of the viral replication complex and has been shown to be a valid target for antiviral drug development.[5][6] It is involved in viral RNA synthesis and also plays a role in antagonizing the host's innate immune response by inhibiting interferon (IFN) signaling.[2][5][6] By inhibiting NS4B, this compound is thought to disrupt the viral replication machinery, leading to a reduction in viral proliferation.
Data Presentation: Stability of this compound in Cell Culture Media
Disclaimer: The following data is a representative example to illustrate how stability data for this compound could be presented. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Opti-MEM I (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 99.5 |
| 4 | 96.2 | 97.8 | 98.7 |
| 8 | 92.1 | 95.3 | 97.1 |
| 12 | 88.7 | 92.5 | 95.8 |
| 24 | 80.3 | 85.6 | 90.2 |
| 48 | 65.1 | 72.4 | 81.5 |
| 72 | 50.8 | 60.1 | 73.3 |
Table 2: Calculated Half-life (t½) of this compound in Different Cell Culture Media
| Media Formulation | Half-life (t½) in hours |
| DMEM + 10% FBS | ~72 |
| RPMI-1640 + 10% FBS | ~85 |
| Opti-MEM I | ~110 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640, Opti-MEM I)
-
Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS/MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Working Solution:
-
Prepare the desired cell culture medium, including any supplements like FBS.
-
Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to cells (typically ≤ 0.1%).
-
Vortex gently to mix.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile conical tubes.
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from one of the tubes.
-
The t=0 sample should be taken immediately after preparation.
-
-
Sample Preparation for HPLC-MS/MS Analysis:
-
To each aliquot, add an equal volume of cold acetonitrile with an internal standard to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining concentration of this compound.
-
The method should be optimized for the specific properties of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the compound in the specific medium.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: DENV replication cycle and the inhibitory action of this compound on the NS4B-mediated replication complex.
Caption: Inhibition of DENV NS4B-mediated immune evasion by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of Dengue Virus NS4B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
Application Notes and Protocols for Denv-IN-8 Cytotoxicity Assay in Vero Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) infection is a significant global health concern, with millions of cases reported annually. The development of effective antiviral therapeutics is a critical priority. The DENV non-structural protein 5 (NS5) is an attractive target for antiviral drug development due to its essential roles in viral replication. This document provides detailed application notes and protocols for assessing the cytotoxicity of Denv-IN-8, a putative inhibitor of DENV, in Vero cells. The following protocols for MTT and LDH assays are standard methods for evaluating cell viability and cytotoxicity.
Mechanism of Action and Signaling Pathway
Dengue virus replication involves a complex interplay of viral and host cell factors. The DENV genome encodes three structural proteins and seven non-structural (NS) proteins.[1][2] NS5, a key viral enzyme, possesses both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, which are crucial for viral RNA capping and replication.[3][4] Small molecule inhibitors targeting the RdRp activity of NS5 are a promising strategy to inhibit viral replication.[3][4][5] The proposed mechanism of action for many DENV inhibitors involves the disruption of the viral replication complex, which includes NS3 and NS5.[6][7][8] Inhibition of this complex ultimately halts the synthesis of new viral RNA.
References
- 1. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Identification of novel inhibitors of dengue viral NS5 RNA-dependent RNA polymerase through molecular docking, biological activity evaluation and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | New dengue virus inhibitors targeting NS3-NS5 interaction identified by in silico screening [frontiersin.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Denv-IN-8: A Novel Dengue Virus Replication Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with an estimated 100–400 million infections occurring annually.[1] The virus exists as four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[2][3] Infection with one serotype provides lifelong immunity to that specific serotype but can increase the risk of severe disease upon subsequent infection with a different serotype, a phenomenon known as antibody-dependent enhancement (ADE).[4] The DENV genome is a single-stranded positive-sense RNA that is translated into a single polyprotein, which is then cleaved into three structural proteins (C, prM, and E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[2] The non-structural proteins are essential for viral replication and are considered prime targets for antiviral drug development.[2][5]
Denv-IN-8 is a novel, potent, and selective small-molecule inhibitor designed to study and inhibit the replication of all four dengue virus serotypes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in virological and biochemical assays.
Mechanism of Action
This compound targets a critical protein-protein interaction within the dengue virus replication complex (RC). The viral RC is a multiprotein machinery assembled on the endoplasmic reticulum membrane, responsible for the synthesis of new viral RNA.[6] Two essential components of this complex are the non-structural proteins NS3 and NS4B.[6] NS3 is a multifunctional enzyme with serine protease and RNA helicase/NTPase activities, while NS4B is an integral membrane protein that induces membrane rearrangements to form the RC and interacts directly with NS3.[5][6][7] The interaction between the NS3 helicase domain and a cytoplasmic loop of NS4B is crucial for modulating NS3's helicase activity and is essential for efficient viral RNA replication.[6][7]
This compound is hypothesized to bind to the NS4B protein, inducing a conformational change that prevents its interaction with NS3. This disruption of the NS3-NS4B complex impairs the function of the viral replication machinery, leading to a potent inhibition of viral RNA synthesis across all DENV serotypes. This targeted mechanism is similar to that of other promising inhibitors in clinical development, such as NITD-688 and JNJ-1802.[8][9]
Caption: Proposed mechanism of this compound action.
Data Presentation
The following tables summarize the in vitro activity and selectivity of this compound against all four dengue virus serotypes. Data are presented as the mean of three independent experiments.
Table 1: Antiviral Activity of this compound against DENV Serotypes
| Virus Serotype | EC₅₀ (nM) |
| DENV-1 | 8.5 |
| DENV-2 | 5.2 |
| DENV-3 | 10.1 |
| DENV-4 | 12.5 |
| EC₅₀ (50% effective concentration) was determined in Huh-7 cells using a plaque reduction assay. |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | CC₅₀ (µM) |
| Huh-7 (Human Hepatoma) | > 50 |
| Vero (Monkey Kidney) | > 50 |
| A549 (Human Lung) | > 50 |
| C6/36 (Mosquito) | > 50 |
| CC₅₀ (50% cytotoxic concentration) was determined using an MTT assay after 72 hours of incubation.[10] |
Table 3: Selectivity Index of this compound
| Virus Serotype | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| DENV-1 | > 5882 |
| DENV-2 | > 9615 |
| DENV-3 | > 4950 |
| DENV-4 | > 4000 |
| A higher SI indicates greater selectivity of the compound for antiviral activity over cellular toxicity.[11] |
Experimental Protocols
Plaque Assay for DENV Titer Quantification and Antiviral Activity
Principle: This assay measures the quantity of infectious virus particles, or plaque-forming units (PFU), in a sample.[12] A viral suspension is added to a confluent monolayer of susceptible cells. After viral attachment, the cells are covered with a semi-solid overlay medium to restrict the spread of progeny virus to adjacent cells. This results in localized areas of cell death (plaques), which can be visualized by staining.[12][13] For antiviral testing, cells are treated with the compound, and the reduction in plaque number compared to an untreated control is measured.
Materials:
-
Vero or BHK-21 cells
-
6-well or 12-well tissue culture plates
-
Dengue virus stock (DENV-1, -2, -3, or -4)
-
This compound stock solution (in DMSO)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Infection Medium: DMEM with 2% FBS
-
Overlay Medium: 1.6% Carboxymethylcellulose (CMC) in 2X DMEM with 4% FBS
-
Fixation Solution: 4% Formaldehyde in Phosphate-Buffered Saline (PBS)
-
Staining Solution: 1% Crystal Violet in 20% ethanol
Procedure:
-
Seed Vero or BHK-21 cells in 12-well plates at a density of 2 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[14]
-
Prepare serial dilutions of this compound in infection medium.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 200 µL of the this compound dilutions to each well. Include a "no drug" (vehicle control, e.g., 0.1% DMSO) and "no virus" (cell control) well.
-
Prepare 10-fold serial dilutions of the DENV stock in infection medium. Dilute to a concentration that will yield 50-100 plaques per well.
-
Add 100 µL of the diluted virus to each well (except the cell control wells).
-
Incubate the plates at 37°C for 2 hours, gently rocking every 15-20 minutes to allow for viral adsorption.[15]
-
Prepare the overlay medium by mixing equal volumes of 1.6% CMC and 2X DMEM with 4% FBS.
-
Aspirate the inoculum from the wells and add 1 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO₂ for 4-7 days, depending on the DENV serotype and cell line used.[16]
-
After incubation, fix the cells by adding 1 mL of 4% formaldehyde to each well and incubate for at least 1 hour at room temperature.[15]
-
Remove the overlay and formaldehyde, and wash the plates gently with water.
-
Add 0.5 mL of crystal violet staining solution to each well and incubate for 15-20 minutes.[15]
-
Wash the plates with water and allow them to air dry.
-
Count the plaques in each well. The EC₅₀ is the concentration of this compound that reduces the plaque count by 50% compared to the vehicle control.
MTT Assay for Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Huh-7, Vero, or other desired cell lines
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Growth Medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight.[15]
-
Prepare two-fold serial dilutions of this compound in growth medium, starting from a high concentration (e.g., 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and "no cell" (media only) wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[17]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.
Co-immunoprecipitation (Co-IP) Assay to Verify Disruption of NS3-NS4B Interaction
Principle: Co-IP is used to study protein-protein interactions.[1][18] An antibody specific to a "bait" protein (e.g., NS4B) is used to pull down the bait protein from a cell lysate. If another protein (the "prey," e.g., NS3) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting. To test this compound, cells expressing both proteins are treated with the compound, and a reduction in the amount of co-precipitated prey protein indicates disruption of the interaction.[9]
Materials:
-
HEK293T cells
-
Expression plasmids for tagged DENV NS3 (e.g., Myc-NS3) and NS4B (e.g., HA-NS4B)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-HA antibody (for IP)
-
Anti-Myc antibody (for Western blot)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing HA-NS4B and Myc-NS3.
-
24 hours post-transfection, treat the cells with various concentrations of this compound or vehicle (DMSO) for another 24 hours.
-
Harvest the cells and lyse them in cold IP Lysis Buffer on ice for 30 minutes.[19]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube. Save a small aliquot as the "input" control.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-HA antibody overnight at 4°C with gentle rotation to capture the HA-NS4B protein.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates and the input samples by SDS-PAGE and Western blotting.
-
Probe one blot with an anti-HA antibody to confirm the immunoprecipitation of NS4B.
-
Probe a second blot with an anti-Myc antibody to detect the co-immunoprecipitated NS3. A dose-dependent decrease in the Myc-NS3 signal in the this compound treated samples indicates the disruption of the NS3-NS4B interaction.
Caption: Workflow for the Co-IP experiment.
Summary and Conclusion
This compound represents a promising tool for the study of dengue virus replication. Its targeted mechanism of disrupting the essential NS3-NS4B interaction provides a specific means to probe the function of the viral replication complex. The protocols outlined above provide a framework for researchers to characterize the antiviral activity, cytotoxicity, and mechanism of action of this compound and similar compounds. The high selectivity index of this compound suggests a favorable therapeutic window, warranting further investigation in preclinical models of dengue infection.
Caption: Overall workflow for this compound evaluation.
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. Recent Advances in Deciphering Viral and Host Determinants of Dengue Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Dengue Virus and the Host Immune System: A Battle of Immune Modulation, Response and Evasion [mdpi.com]
- 5. Dengue Virus Infection: A Tale of Viral Exploitations and Host Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Interactions between the NS4B and NS3 proteins of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 11. fda.gov [fda.gov]
- 12. Virus Propagation and Plaque Assay for Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Enzyme-Linked Immunosorbent Assay-Format Tissue Culture Infectious Dose-50 Test for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. assaygenie.com [assaygenie.com]
Application Note: High-Throughput Screening for Dengue Virus Inhibitors Using Denv-IN-8
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with an estimated 2.5 billion people living in areas at risk.[1] The virus is comprised of four serotypes (DENV-1, -2, -3, and -4) and is the causative agent of dengue fever and the more severe dengue hemorrhagic fever. The DENV genome is a single-stranded, positive-sense RNA that encodes three structural proteins and seven non-structural (NS) proteins.[2] The non-structural proteins are essential for viral replication, making them attractive targets for antiviral drug development.[3]
Denv-IN-8 is a potent and selective small molecule inhibitor of the DENV NS5 protein. NS5 is a large, multifunctional protein with methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, both of which are crucial for viral RNA replication.[3] this compound is believed to exert its antiviral effect by binding to an allosteric site on the NS5 polymerase, thereby inhibiting its function. This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of DENV replication.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that targets the DENV NS5 protein.[3] The interaction of NS5 with another non-structural protein, NS3, is essential for forming the viral replication complex.[4][5][6] this compound is thought to disrupt the function of NS5, thereby inhibiting viral RNA synthesis.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound in various assays. Data is representative of typical results obtained in a high-throughput screening setting.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (µM) |
| AlphaScreen | DENV-2 NS3-NS5 Interaction | 2.5 |
| RdRp Activity Assay | DENV-2 NS5 Polymerase | 1.8 |
Table 2: Cell-Based Antiviral Activity of this compound
| Cell Line | Virus Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HEK293 | DENV-2 | 5.2 | >50 | >9.6 |
| Huh-7 | DENV-2 | 4.8 | >50 | >10.4 |
| Vero | DENV-2 | 6.1 | >50 | >8.2 |
Table 3: High-Throughput Screening Assay Performance
| Assay Type | Z' Factor | Signal-to-Background Ratio |
| AlphaScreen | 0.75 | 15 |
| Cell-Based Antiviral Assay | 0.68 | 10 |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for identifying and characterizing DENV inhibitors is outlined below.
Protocol 1: AlphaScreen Assay for NS3-NS5 Interaction
This assay is designed to identify compounds that disrupt the interaction between DENV NS3 and NS5 proteins.
Materials:
-
Recombinant DENV-2 NS3 protein (His-tagged)
-
Recombinant DENV-2 NS5 protein (GST-tagged)
-
AlphaLISA® Glutathione Acceptor Beads
-
AlphaScreen® Nickel Chelate Donor Beads
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well OptiPlate™
Procedure:
-
Prepare a solution of GST-NS5 and Glutathione Acceptor Beads in assay buffer. Incubate for 60 minutes at room temperature.
-
Prepare a solution of His-NS3 and Nickel Chelate Donor Beads in assay buffer. Incubate for 60 minutes at room temperature.
-
In a 384-well plate, add 5 µL of the compound to be tested (or DMSO as a control).
-
Add 10 µL of the GST-NS5/Acceptor Bead mix to each well.
-
Add 10 µL of the His-NS3/Donor Bead mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision® microplate reader.
Protocol 2: Cell-Based DENV Infection Assay
This assay measures the ability of a compound to inhibit DENV replication in a cellular context.[2]
Materials:
-
HEK293 cells[2]
-
DENV-2 (e.g., New Guinea C strain)
-
Infection Medium: MEM with 2% FBS, L-glutamine, nonessential amino acids, penicillin, and streptomycin.[2]
-
Primary antibody: Mouse anti-DENV E glycoprotein antibody
-
Secondary antibody: Alexa Fluor® 488-conjugated goat anti-mouse IgG
-
Hoechst 33342 nuclear stain
-
384-well imaging plates
Procedure:
-
Seed HEK293 cells at a density of 4,000 cells per well in a 384-well plate and incubate overnight.[2]
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Infect the cells with DENV-2 at a multiplicity of infection (MOI) of 0.5.[2]
-
Incubate for 48 hours at 37°C.[2]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with the primary antibody for 60 minutes.
-
Wash the cells and incubate with the secondary antibody and Hoechst 33342 for 60 minutes.
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the percentage of infected cells and the total cell number.
Protocol 3: Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
HEK293 cells
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom plates
Procedure:
-
Seed HEK293 cells at a density of 4,000 cells per well in a 384-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for 48 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Conclusion
This compound serves as a valuable tool for studying the DENV replication machinery and for the development of novel antiviral therapeutics. The protocols described in this application note provide a robust framework for high-throughput screening and characterization of potential DENV inhibitors. The use of both biochemical and cell-based assays is essential for identifying compounds with potent and specific antiviral activity.
References
- 1. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. High Throughput Screening Targeting the Dengue NS3-NS5 Interface Identifies Antivirals against Dengue, Zika and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Frontiers | New dengue virus inhibitors targeting NS3-NS5 interaction identified by in silico screening [frontiersin.org]
Troubleshooting & Optimization
Denv-IN-8 not showing antiviral activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the antiviral activity of Denv-IN-8 in their experiments.
Troubleshooting Guide
Question: Why is this compound not showing the expected antiviral activity against Dengue virus in our assay?
There are several potential reasons why this compound may not exhibit the expected antiviral efficacy. This guide will walk you through a systematic troubleshooting process to identify the likely cause.
Step 1: Verify Compound Integrity and Handling
-
Purity and Identity: Was the correct compound, this compound, used? Confirm the identity and purity of your compound stock, ideally by analytical methods such as LC-MS or NMR if possible.
-
Solubility: this compound is a small molecule that may have specific solubility requirements. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) at the desired stock concentration. Precipitates in the stock solution will lead to inaccurate final concentrations in your assay.
-
Storage and Stability: Has the compound been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C)? Repeated freeze-thaw cycles can degrade the compound. Aliquoting the stock solution is highly recommended.
Step 2: Review Experimental Parameters
-
Cell Line Susceptibility: Confirm that the cell line you are using (e.g., Vero, Huh7, HEK293) is susceptible to the DENV serotype being tested.[1] Different cell lines can exhibit varying levels of permissiveness to viral infection.
-
Virus Titer and MOI: An excessively high Multiplicity of Infection (MOI) can overwhelm the antiviral effect of the compound. Ensure you are using an appropriate MOI for your cell line and assay format.[1][2][3] It is crucial to have a properly titered virus stock.
-
Compound Concentration: this compound is reported to have an EC50 of 0.068 μM against DENV2.[4] Are the concentrations you are testing within the expected effective range? We recommend performing a dose-response experiment with a broad range of concentrations.
-
Timing of Compound Addition: The timing of compound addition relative to virus infection is critical and can reveal the compound's mechanism of action.[3] Consider whether this compound is expected to act at the entry, replication, or egress stage of the viral life cycle. The standard protocol often involves pre-treating cells with the compound before adding the virus.[1]
Step 3: Assess Assay-Specific Factors
-
Cytotoxicity: It is essential to differentiate between true antiviral activity and non-specific cytotoxicity.[3][5] High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to a reduction in viral signal that is not due to a specific antiviral effect. Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same compound concentrations on uninfected cells.
-
Assay Readout: The method used to quantify viral replication (e.g., plaque assay, RT-qPCR, high-content imaging) can influence the results.[1][6][7] Ensure your chosen readout is validated and sensitive enough to detect changes in viral replication.
-
Controls: Proper controls are fundamental for data interpretation.[5] Ensure you have included:
-
Virus Control: Infected cells treated with vehicle (e.g., DMSO).
-
Cell Control (Mock): Uninfected cells treated with vehicle.
-
Positive Control: A known Dengue virus inhibitor to validate the assay's ability to detect antiviral activity.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting the lack of antiviral activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound? this compound is described as a DENV2 inhibitor.[4] While the specific target is not always detailed in initial reports, many small molecule inhibitors of Dengue virus target viral proteins such as the NS3 protease/helicase, the NS5 RNA-dependent RNA polymerase (RdRp), or non-structural proteins like NS4B involved in the formation of the replication complex.[8][9] Others may target host factors essential for viral replication.[10][11]
Q2: At what stage of the Dengue virus life cycle does this compound likely act? The precise stage is often determined through time-of-addition assays.[3] Depending on its target, it could inhibit:
-
Entry: By blocking viral attachment or fusion.
-
Replication: By inhibiting viral enzymes like the polymerase or protease.
-
Assembly/Egress: By interfering with the formation of new virus particles.
The Dengue virus life cycle involves attachment, entry, uncoating, translation and replication of viral RNA, assembly, maturation, and release of new virions.[12][13][14]
Dengue Virus Life Cycle Diagram
Caption: A simplified diagram of the Dengue virus life cycle within a host cell.
Q3: What cell lines are appropriate for testing this compound? Commonly used cell lines for Dengue virus research include:
-
Vero cells: Kidney epithelial cells from an African green monkey. They are highly susceptible to a wide range of viruses but have a deficient interferon response.
-
Huh7 cells: A human hepatoma cell line.
-
HEK293 cells: Human embryonic kidney cells.[1]
-
LLC-MK2 cells: Rhesus monkey kidney epithelial cells.[4]
The choice of cell line can impact the outcome of the antiviral assay.
Q4: How should I determine the appropriate concentration range for this compound? Given the reported EC50 of 0.068 μM[4], a good starting point for a dose-response curve would be to use a serial dilution that brackets this value. For example, you could test concentrations ranging from 10 μM down to 0.001 μM.
Q5: What are the key parameters to report for an antiviral assay? To ensure reproducibility and proper interpretation of results, you should report:
-
EC50 (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%.
-
CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
SI (Selectivity Index): Calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window for the compound.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This protocol is a gold standard for quantifying the inhibition of viral infectivity.
Materials:
-
Susceptible cell line (e.g., Vero cells)
-
Dengue virus stock of known titer (PFU/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Primary overlay (e.g., 1% methylcellulose in infection medium)
-
Secondary overlay (e.g., 1% methylcellulose in infection medium with Crystal Violet)
-
Fixative (e.g., 4% paraformaldehyde)
-
Crystal Violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used).
-
Virus Preparation: Dilute the DENV stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the diluted this compound or vehicle control to the wells.
-
Add the diluted virus to the wells. The final volume should be consistent across all wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Gently remove the inoculum from each well.
-
Overlay the cells with the primary overlay medium containing the corresponding concentration of this compound or vehicle.
-
Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.
-
-
Fixation and Staining:
-
Remove the overlay.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Mean Plaque Count | % Inhibition | Cell Viability (%) |
| Vehicle Control (0) | 85 | 0 | 100 |
| 0.01 | 70 | 17.6 | 100 |
| 0.05 | 48 | 43.5 | 98 |
| 0.1 | 35 | 58.8 | 99 |
| 0.5 | 12 | 85.9 | 97 |
| 1.0 | 5 | 94.1 | 95 |
| 5.0 | 2 | 97.6 | 85 |
| 10.0 | 0 | 100 | 70 |
Summary of Results:
| Parameter | Value |
| EC50 | 0.06 µM |
| CC50 | >10 µM |
| Selectivity Index (SI) | >167 |
This is example data and should be replaced with experimental results.
References
- 1. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 8. pnas.org [pnas.org]
- 9. Current Trends and Limitations in Dengue Antiviral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Src protein kinase inhibitors block assembly and maturation of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Exploiting Host Kinases to Combat Dengue Virus Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dengue virus - Wikipedia [en.wikipedia.org]
Denv-IN-8 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denv-IN-8, a novel inhibitor of Dengue virus (DENV) replication. This resource addresses common issues, such as precipitation in cell culture media, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of Dengue virus replication. Its primary mechanism of action is the inhibition of the viral NS3 helicase, an enzyme essential for unwinding the viral RNA genome during replication. By targeting NS3, this compound effectively halts the propagation of the virus within infected cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C, protected from light and moisture. This compound stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used to inhibit all Dengue virus serotypes?
A4: this compound has demonstrated efficacy against all four DENV serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). However, the potency may vary slightly between serotypes. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific serotype being studied.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. The following guide provides potential causes and solutions to address this problem.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed immediately after adding this compound to media. | High final concentration of this compound. | - Ensure the final concentration of this compound in the cell culture media does not exceed its solubility limit. - Perform a solubility test by preparing serial dilutions of this compound in the specific cell culture medium to be used. |
| High final concentration of DMSO. | - The final concentration of DMSO in the cell culture media should ideally be below 0.5% (v/v) to minimize solvent-induced precipitation and cytotoxicity. - Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the media. | |
| Rapid addition of this compound stock solution. | - Add the this compound stock solution to the cell culture media dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. | |
| Precipitation observed after a period of incubation. | Interaction with media components. | - Some components of the cell culture media, such as serum proteins, can interact with this compound and reduce its solubility over time. - Consider using a lower percentage of serum or a serum-free medium if compatible with the cell line. |
| Temperature fluctuations. | - Ensure that the cell culture media containing this compound is maintained at a constant temperature (e.g., 37°C for mammalian cells) during the experiment. - Avoid repeated warming and cooling of the media. | |
| pH of the media. | - The pH of the cell culture media can influence the solubility of small molecules.[1] - Ensure the media is properly buffered and the pH is maintained within the optimal range for the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of this compound powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: this compound Treatment of DENV-Infected Cells
-
Seed host cells (e.g., Vero, Huh-7) in a suitable cell culture plate or flask and grow to the desired confluency.
-
Infect the cells with the desired DENV serotype at a specific multiplicity of infection (MOI).
-
After the virus adsorption period (typically 1-2 hours), remove the viral inoculum and wash the cells with sterile phosphate-buffered saline (PBS).
-
Add fresh cell culture medium containing the desired final concentration of this compound. Prepare the this compound containing medium by diluting the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the cell supernatant to measure viral titer (e.g., by plaque assay or RT-qPCR) and/or lyse the cells for downstream analysis (e.g., western blot, cytotoxicity assay).
Signaling Pathways and Experimental Workflows
Dengue Virus Entry and Replication Cycle
The following diagram illustrates the key steps in the Dengue virus lifecycle, which can be targeted by antiviral compounds like this compound.
Caption: Dengue virus lifecycle and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
Minimizing Denv-IN-8 toxicity to host cells
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Disclaimer: Denv-IN-8 is a representative name for a hypothetical Dengue Virus (DENV) inhibitor. The information provided is based on general principles and data for small molecule antiviral compounds and may not be specific to any particular proprietary compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent inhibitor of the Dengue Virus non-structural protein 5 (NS5), an RNA-dependent RNA polymerase (RdRp). This enzyme is critical for the replication of the viral genome.[1][2] By targeting the RdRp, which is absent in human cells, this compound aims for specific antiviral activity with a reduced likelihood of off-target effects on the host.[1]
Q2: What level of cytotoxicity should I expect with this compound in my cell cultures?
A2: The cytotoxicity of this compound, like many small molecule inhibitors, is cell-line dependent and concentration-dependent. Generally, you should aim to use concentrations that are well below the 50% cytotoxic concentration (CC50) while maintaining effective viral inhibition (well above the EC50). It is crucial to determine the CC50 for your specific cell line before conducting extensive antiviral assays.
Q3: What is the Selectivity Index (SI) and why is it important for this compound?
A3: The Selectivity Index (SI) is a critical measure of a drug's therapeutic window and is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective against the virus at concentrations far below those that are toxic to host cells. An SI greater than 10 is generally considered desirable for a promising antiviral candidate.
Q4: Can the solvent used to dissolve this compound affect host cell viability?
A4: Yes, the choice and concentration of the solvent can significantly impact cell health. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental wells) in your assays to account for any solvent-induced toxicity.
Troubleshooting Guide
Issue 1: I am observing high levels of cell death, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity: | The cell line you are using may be particularly sensitive to this compound or its off-target effects. |
| Solution: | Determine the CC50 of this compound on your specific cell line using a cytotoxicity assay (e.g., MTT or LDH assay). Test a range of concentrations to identify a non-toxic working concentration. Consider testing on a different, more robust cell line if necessary. |
| Incorrect Compound Concentration: | Errors in calculating dilutions or the initial stock concentration can lead to unexpectedly high doses. |
| Solution: | Re-verify your calculations and, if possible, confirm the concentration of your stock solution spectrophotometrically or by other analytical methods. Prepare fresh dilutions from your stock for each experiment. |
| Solvent Toxicity: | The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high. |
| Solution: | Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Run a vehicle control with the same DMSO concentration but without this compound to isolate the effect of the solvent. |
| Contamination: | Bacterial or fungal contamination in your cell culture can cause widespread cell death. |
| Solution: | Regularly check your cultures for signs of contamination. Use sterile techniques and consider performing a mycoplasma test on your cell stocks. |
Issue 2: My antiviral activity results with this compound are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Health and Density: | Differences in cell confluence or passage number can affect their susceptibility to viral infection and drug treatment. |
| Solution: | Standardize your cell seeding protocol to ensure consistent cell density at the time of infection and treatment. Use cells within a defined passage number range for all experiments. |
| Inconsistent Virus Titer: | The amount of virus used for infection (Multiplicity of Infection - MOI) can vary between experiments. |
| Solution: | Aliquot your virus stock and titer each batch carefully using a plaque assay or TCID50 assay. Use a consistent MOI for all comparative experiments. |
| Compound Instability: | This compound may be unstable in solution or sensitive to light. |
| Solution: | Prepare fresh dilutions of this compound for each experiment. Store the stock solution as recommended (typically at -20°C or -80°C) and protect from light. |
Quantitative Data Summary
The following tables provide representative data for this compound. Note: This data is illustrative and should be confirmed in your specific experimental system.
Table 1: Recommended Concentration Ranges for this compound
| Parameter | Concentration Range | Purpose |
| EC50 (50% Effective Concentration) | 0.1 - 5 µM | Determining antiviral potency |
| CC50 (50% Cytotoxic Concentration) | > 50 µM | Assessing host cell toxicity |
| Working Concentration | 1 - 10 µM | Balancing efficacy and safety in antiviral assays |
Table 2: Comparative Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | Monkey Kidney Epithelial | > 100 | > 50 |
| Huh-7 | Human Liver Hepatoma | 75 | 37.5 |
| A549 | Human Lung Carcinoma | 60 | 30 |
| C6/36 | Mosquito Larval | > 200 | N/A |
Selectivity Index calculated using a hypothetical EC50 of 2 µM.
Experimental Protocols
MTT Assay for Cell Cytotoxicity
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture supernatant, indicating a loss of membrane integrity.[6][7][8]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).
-
Include control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background: Medium only.
-
-
After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Add 50 µL of the stop solution provided in the kit.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
The PRNT is the gold standard for measuring the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[9][10]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
6-well or 12-well cell culture plates
-
Dengue virus stock of known titer
-
This compound stock solution
-
Serum-free medium
-
Overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow until they form a confluent monolayer.
-
In separate tubes, prepare serial dilutions of this compound.
-
Mix each drug dilution with a standardized amount of Dengue virus (e.g., to yield 50-100 plaques per well).
-
Incubate the virus-drug mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate with 100-200 µL of the virus-drug mixtures.
-
Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution and prevent drying.
-
Remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.
-
Fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
Visualizations
Caption: Hypothetical off-target signaling pathway leading to this compound toxicity.
References
- 1. Current Trends and Limitations in Dengue Antiviral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 8. praxilabs.com [praxilabs.com]
- 9. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Denv-IN-8 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to confirm the cellular target engagement of Denv-IN-8, a potent flavone analog inhibitor of Dengue virus (DENV). While in silico studies predict the non-structural protein 5 (NS5) as its primary target, experimental validation is crucial. This document outlines key experimental approaches for confirming this interaction and compares them with methods used for other classes of Dengue virus inhibitors.
This compound: A Profile
This compound (also known as Compound 5e) is a synthetic flavone analog that has demonstrated significant inhibitory activity against DENV serotype 2 (DENV2) in cell-based assays, with a reported EC50 of 0.068 µM.[1] Molecular docking studies suggest that this compound likely targets the NS5 protein, which possesses both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, both essential for viral replication.[1][2]
Confirming Target Engagement of this compound (Predicted Target: NS5)
Direct experimental evidence is required to unequivocally confirm that this compound engages the NS5 protein in a cellular context. The following are key experimental strategies that can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that the binding of a ligand (like this compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.
Experimental Workflow:
References
Navigating Resistance: A Comparative Guide to Denv-IN-8 and Other Dengue Virus NS2B/NS3 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Dengue virus (DENV) strains poses a significant challenge to the development of effective antiviral therapies. This guide provides a comparative analysis of Denv-IN-8, a potent DENV2 inhibitor, and other inhibitors targeting the essential viral NS2B/NS3 protease. Understanding the mechanisms of resistance to these compounds is crucial for the design of next-generation antivirals that can overcome these challenges.
Disclaimer: The precise molecular target of this compound has not been definitively identified in peer-reviewed literature. Based on vendor information suggesting a role as a "Virus Protease" inhibitor, this guide will proceed under the well-grounded assumption that this compound targets the DENV NS2B/NS3 protease. This protein is a key focus in DENV antiviral research due to its critical role in the viral replication cycle.
Performance Comparison of DENV NS2B/NS3 Protease Inhibitors
The development of resistance to antiviral compounds is a critical factor in their clinical potential. The following table summarizes the antiviral activity and known resistance mutations for this compound and a selection of other DENV NS2B/NS3 protease inhibitors.
| Inhibitor | DENV Serotype(s) Inhibited | EC50 (µM) | Resistance Mutations | Fold Resistance | Reference(s) |
| This compound (Compound 5e) | DENV2 | 0.068 | Not Reported | Not Reported | Vendor Data |
| BP2109 | DENV1-4 | 0.17 (DENV2 Replicon) | NS2B: R55K, E80K | 73.8 (double mutant) | [1][2] |
| Compound 1a (spiropyrazolopyridone) | DENV2, DENV3 | 0.01 - 0.08 | NS4B: V63A, V63L, V63M, V63T, V63S | >83 (for V63L/M/T/S) | [2] |
| NITD-618 | DENV1-4 | 1 - 4 | NS4B: P104L, A119T | Additive resistance | [3] |
| Myricetin (Allosteric) | DENV2 | ~5 | Not Reported | Not Reported | [4] |
| Curcumin (Allosteric) | DENV2 | ~7 | Not Reported | Not Reported | [4] |
Signaling Pathway and Mechanism of Inhibition
The DENV NS2B/NS3 protease is a two-component enzyme essential for processing the viral polyprotein into individual functional proteins, a critical step in viral replication. Inhibition of this protease halts the viral life cycle.
Caption: DENV NS2B/NS3 Protease Inhibition Pathway.
Experimental Protocols
Generation of Resistant Virus Strains
The selection of drug-resistant DENV mutants is typically performed through serial passage of the virus in cell culture in the presence of increasing concentrations of the inhibitor.[5]
Workflow for Generating Resistant Mutants:
Caption: Workflow for in vitro selection of resistant DENV.
Detailed Steps:
-
Cell Culture: Vero or A549 cells are commonly used for DENV propagation and selection experiments.[2][5]
-
Initial Infection: Cells are infected with wild-type DENV at a specific multiplicity of infection (MOI), typically 0.1 to 0.5.[2]
-
Inhibitor Treatment: After viral adsorption, the inoculum is removed, and media containing a sub-lethal concentration (e.g., 0.5x EC50) of the inhibitor is added.
-
Serial Passage: The virus is allowed to replicate for a defined period (e.g., 48-72 hours), after which the culture supernatant is harvested. This supernatant, containing progeny virions, is then used to infect fresh cells in the presence of an equal or slightly higher concentration of the inhibitor. This process is repeated for numerous passages.[5]
-
Isolation of Resistant Clones: After multiple passages, the virus population is expected to be enriched with resistant mutants. Individual viral clones are isolated through plaque purification.
-
Genomic Sequencing: The RNA from resistant viral clones is extracted, and the entire genome or specific target regions are sequenced to identify mutations compared to the wild-type virus.[2]
Validation of Resistance Mutations
The causal link between an identified mutation and the resistance phenotype is confirmed using reverse genetics.
Logical Flow for Validating Resistance Mutations:
Caption: Logic for validating resistance-conferring mutations.
Site-Directed Mutagenesis:
The identified mutation is introduced into a DENV infectious cDNA clone or a subgenomic replicon using techniques like PCR-based site-directed mutagenesis.[6]
Protocol Outline:
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase with the infectious clone/replicon plasmid as a template and the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Sequence Verification: The entire gene of interest is sequenced to confirm the presence of the desired mutation and the absence of off-target mutations.
Antiviral Activity and Cytotoxicity Assays
The antiviral activity of the compounds against wild-type and mutant viruses is typically determined using cell-based assays.
Commonly Used Assays:
-
Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
-
Focus-Forming Assay (FFA): Similar to the plaque assay, but instead of cell death, it detects infected cells by immunostaining for a viral antigen. This is particularly useful for viruses that do not cause significant cytopathic effects.
-
Replicon-Based Assays: These assays use subgenomic replicons that express a reporter gene (e.g., luciferase or GFP) upon replication. The antiviral activity is measured by the reduction in reporter gene expression.[3]
-
Cytotoxicity Assay (e.g., MTT or CCK-8): This is performed in parallel to antiviral assays to determine the concentration of the compound that is toxic to the host cells (CC50). A high selectivity index (SI = CC50/EC50) indicates that the compound is effective at a concentration that is not harmful to the cells.
Enzymatic Assays:
To confirm direct inhibition of the NS2B/NS3 protease, in vitro enzymatic assays are performed using a purified recombinant protease and a fluorogenic peptide substrate. The cleavage of the substrate by the protease results in a fluorescent signal, which is quenched in the presence of an inhibitor.[7]
Conclusion
The study of resistance mutations to DENV NS2B/NS3 protease inhibitors is a rapidly evolving field. While this compound shows promising in vitro activity, the absence of published resistance data highlights the need for further investigation. By comparing its performance with other inhibitors for which resistance mechanisms have been elucidated, researchers can anticipate potential challenges and design more robust and effective antiviral strategies. The detailed experimental protocols provided in this guide offer a framework for conducting such resistance studies, ultimately contributing to the development of novel therapeutics to combat the global threat of dengue fever.
References
- 1. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring allosteric hits of the NS2B-NS3 protease of DENV2 by structure-guided screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Dengue Virus Resistance to Brequinar in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Mutagenesis of Dengue Virus Type 2 Replicon RNA by Yeast In Vivo Recombination | Springer Nature Experiments [experiments.springernature.com]
- 7. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease protocol v1 [protocols.io]
Comparative Analysis of Denv-IN-8 and Balapiravir for Dengue Virus Inhibition
This guide provides a detailed comparison of two antiviral compounds, Denv-IN-8 and balapiravir, investigated for their potential against the dengue virus (DENV). The comparison covers their mechanisms of action, performance data from preclinical and clinical studies, and the experimental methodologies used for their evaluation.
Balapiravir: A Clinically Tested Nucleoside Analog
Balapiravir (also known as R1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479).[1][2] It was initially developed for the treatment of Hepatitis C Virus (HCV) and was repurposed for dengue due to the structural similarity between the RNA-dependent RNA polymerase (RdRp) of both viruses.[1][3]
Mechanism of Action
Balapiravir's antiviral activity is dependent on its conversion within the host cell to the active triphosphate form of R1479. This active metabolite then acts as a competitive inhibitor of the DENV non-structural protein 5 (NS5) RdRp, a critical enzyme for viral RNA replication. By incorporating into the growing viral RNA chain, it causes premature termination, thus halting the replication process.[4]
Performance and Experimental Data
In Vitro Efficacy: In preclinical studies, the active form of balapiravir, R1479, demonstrated inhibitory activity against multiple DENV serotypes in various cell lines.[1]
| Cell Line | DENV Serotypes Tested | Mean EC₅₀ Range (µM) | Citation |
| Huh-7 (Human Hepatoma) | DENV-1, DENV-2, DENV-4 | 1.9 - 11 | [1] |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 | [1] |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 | [1] |
Clinical Trial Results: Despite promising in vitro data, a randomized, double-blind, placebo-controlled trial in adult dengue patients found balapiravir to be ineffective.[1][2][5] While well-tolerated, it failed to produce a measurable reduction in viral load or alter the clinical course of the illness.[6][7]
| Parameter | Balapiravir (1500 mg & 3000 mg) vs. Placebo | Citation |
| Participants | 64 total (32 placebo, 32 balapiravir) | [1] |
| Viremia Kinetics | No measurable alteration | [1][8] |
| NS1 Antigenemia | No measurable alteration | [1] |
| Fever Clearance Time | No reduction | [2][5] |
| Conclusion | Not supported as a candidate drug for dengue | [1][7] |
The failure in clinical settings is thought to be due to impaired phosphorylation of the prodrug in DENV-infected cells, rendering it less potent when administered after infection is established.[8]
Experimental Protocols
In Vitro Antiviral Assay (Viral Yield Reduction): The half-maximal effective concentration (EC₅₀) was determined using viral yield reduction assays.[1]
-
Cell Seeding: Host cells (e.g., Huh-7) are seeded in multi-well plates.
-
Infection: Cells are infected with a specific DENV serotype at a defined multiplicity of infection (MOI).
-
Treatment: A serial dilution of the compound (R1479) is added to the infected cells.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification: The amount of virus in the supernatant is quantified using methods like plaque assay or quantitative RT-PCR (qRT-PCR).
-
Analysis: The EC₅₀ value is calculated as the drug concentration that reduces the viral yield by 50% compared to untreated controls.
Clinical Trial Protocol (NCT01096576): The study was an exploratory, dose-escalating, randomized, placebo-controlled trial.[1][2]
-
Patient Recruitment: Adult male patients with less than 48 hours of fever and confirmed dengue infection (NS1 antigen-positive) were enrolled.
-
Randomization: Patients were randomly assigned to receive placebo, 1500 mg balapiravir, or 3000 mg balapiravir twice daily for five days.
-
Monitoring: Key endpoints were assessed regularly. Viremia was measured twice daily by qRT-PCR, and NS1 antigenemia was measured daily by ELISA. Clinical symptoms like fever were also recorded.
-
Outcome Analysis: The kinetics of the virological markers and the time to fever clearance were compared between the treatment and placebo groups.
This compound: A Preclinical Flavone Analog
This compound (also referred to as compound 5e in its discovery publication) is a synthetic flavone analog identified as a potent inhibitor of DENV serotype 2 (DENV-2).[9] Flavonoids are a class of natural and synthetic compounds that have been explored for various therapeutic properties, including antiviral activity.[10][11]
Mechanism of Action
This compound belongs to a class of flavone analogs whose antiviral targets were predicted through in silico molecular docking studies.[9][12] These studies suggest that the compound likely inhibits viral replication by targeting key enzymes within the DENV NS5 protein. The predicted targets are the NS5 methyltransferase (MTase) and the NS5 RNA-dependent RNA polymerase (RdRp) domains.[9][12] By binding to these enzymes, the compound is thought to disrupt their function, which is essential for viral RNA capping and replication.
Performance and Experimental Data
In Vitro Efficacy: this compound has demonstrated exceptional potency against DENV-2 in cell culture assays with minimal toxicity to the host cells.
| Compound | Cell Line | Virus | EC₅₀ | CC₅₀ (µM) | Selectivity Index (SI) | Citation |
| This compound (5e) | LLC/MK2 | DENV-2 | 0.068 ± 0.040 µM | > 100 | > 1470 | [9] |
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture.
-
SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.
To date, there are no published in vivo or clinical trial data for this compound. Its development is in the preclinical stage.
Experimental Protocols
In Vitro Antiviral Assay (Cytopathic Effect Inhibition): The antiviral activity of this compound was evaluated against DENV-2-infected LLC/MK2 cells.[9]
-
Cell Seeding: LLC/MK2 (monkey kidney epithelial) cells are seeded in 96-well plates and incubated for 24 hours.
-
Treatment & Infection: Cells are treated with various concentrations of the synthesized flavone analogs. Subsequently, DENV-2 is added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
Viability Staining: A reagent like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells convert MTT into a colored formazan product, while virus-induced cell death (cytopathic effect) results in less color.
-
Analysis: The absorbance is measured, and the EC₅₀ is calculated as the compound concentration that protects 50% of cells from the virus-induced cytopathic effect. A parallel assay without the virus is run to determine the CC₅₀.
Comparative Summary: this compound vs. Balapiravir
| Feature | This compound | Balapiravir |
| Compound Class | Synthetic Flavone Analog | Nucleoside Analog (Prodrug) |
| Mechanism of Action | Predicted inhibitor of NS5 MTase and RdRp domains. | Inhibitor of NS5 RdRp; acts as an RNA chain terminator after intracellular phosphorylation.[4] |
| Primary Target | DENV NS5 Protein[9][12] | DENV NS5 RdRp[4] |
| In Vitro Potency (EC₅₀) | 0.068 µM (against DENV-2)[9] | 1.3 - 11 µM (pan-serotype activity varies by cell type)[1] |
| Spectrum | Activity confirmed against DENV-2; pan-serotype efficacy not published.[9] | Active against DENV-1, -2, and -4 in vitro.[1] |
| Development Stage | Preclinical | Clinically tested (failed Phase II for dengue)[6] |
| Key Advantage | Extremely high in vitro potency and high selectivity index.[9] | Well-characterized mechanism; human safety and tolerability data available.[1] |
| Key Limitation | Limited data available; mechanism is predicted; no in vivo or pan-serotype data published. | Showed no efficacy in human clinical trials for dengue.[1][8] |
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 4. View of A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Compounds and Their Analogs as Antivirals Against Dengue Virus: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico exploration of potent flavonoids for dengue therapeutics | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Comparative Antiviral Activity of NITD-688 Against Flaviviruses
Disclaimer: The compound "Denv-IN-8" was not found in publicly available scientific literature. This guide has been prepared using NITD-688 , a well-characterized, clinical-trial-stage Dengue virus (DENV) inhibitor, as a representative example to illustrate the requested format and content for a comparison guide.
NITD-688 is a potent, orally active, pan-serotype inhibitor of the Dengue virus nonstructural protein 4B (NS4B).[1][2] It is currently in Phase II clinical trials for the treatment of Dengue fever.[1][3][4][5] This compound has demonstrated strong potency against all four serotypes of DENV.[6]
Mechanism of Action of NITD-688
NITD-688 functions by directly binding to the viral protein NS4B. This binding disrupts the critical interaction between NS4B and another viral protein, NS3, which is essential for the formation of the viral replication complex.[1][3][4][5] By inhibiting the formation of this complex, NITD-688 effectively halts viral replication.
Caption: Mechanism of NITD-688 action.
Data Presentation
Antiviral Activity of NITD-688 Against Various Flaviviruses
The following table summarizes the in vitro efficacy of NITD-688 against different flaviviruses. It is important to note that while NITD-688 is highly potent against all DENV serotypes, its activity against other flaviviruses, such as Zika virus (ZIKV), is reported to be significantly lower.[4][7]
| Virus Family | Virus | Strain | EC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Flaviviridae | Dengue Virus 1 | Not Specified | 8 - 38 | Not Specified | >50 | >1315 - 6250 |
| Flaviviridae | Dengue Virus 2 | Not Specified | 8 - 38 | PBMCs | >50 | >1315 - 6250 |
| Flaviviridae | Dengue Virus 3 | Not Specified | 8 - 38 | Not Specified | >50 | >1315 - 6250 |
| Flaviviridae | Dengue Virus 4 | Not Specified | 8 - 38 | Not Specified | >50 | >1315 - 6250 |
| Flaviviridae | Zika Virus | Not Specified | Low Activity Reported[4][7] | Not Specified | Not Reported | Not Applicable |
| Flaviviridae | West Nile Virus | Not Specified | Not Reported | Not Specified | Not Reported | Not Applicable |
| Flaviviridae | Japanese Encephalitis Virus | Not Specified | Not Reported | Not Specified | Not Reported | Not Applicable |
| Flaviviridae | Yellow Fever Virus | Not Specified | Not Reported | Not Specified | Not Reported | Not Applicable |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard protocols in the field of virology for assessing antiviral efficacy and cytotoxicity.
Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This assay is considered the gold standard for measuring neutralizing antibodies and can be adapted to determine the inhibitory concentration of antiviral compounds.[8][9][10][11]
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6 or A549 cells) in 24-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., NITD-688) in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of virus (to produce a countable number of plaques, typically 50-100 plaque-forming units or PFU) and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus. This ensures that infected cells form localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 4-7 days for Dengue virus), depending on the virus being tested.[9]
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize and count the plaques.
-
EC50 Calculation: Count the number of plaques at each compound concentration and compare it to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Experimental workflow for antiviral EC50 determination.
Cell Viability Assay for CC50 Determination
This assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2.0 × 10^4 cells/well).[12]
-
Compound Addition: Add serial dilutions of the test compound to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration similar to the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] or CellTiter 96 AQueous One Solution.[12][13] These reagents are converted into a colored formazan product by metabolically active (living) cells.
-
Measurement: After a short incubation with the reagent, measure the absorbance at the appropriate wavelength using a microplate reader.
-
CC50 Calculation: The absorbance is proportional to the number of viable cells. Normalize the results to the vehicle control (set to 100% viability). The CC50 is the compound concentration that reduces cell viability by 50%, typically calculated using a dose-response curve.[12]
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 13. 2.7. Determination of cytotoxic concentration of 50 % (CC50) [bio-protocol.org]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. labinsights.nl [labinsights.nl]
Comparative Efficacy of Denv-IN-8 and Alternative Antivirals in Animal Models of Dengue Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the hypothetical antiviral compound Denv-IN-8 against two leading clinical-stage Dengue virus (DENV) inhibitors: NITD-688 and Celgosivir. The data presented is based on published preclinical studies in established animal models, offering a quantitative and methodological reference for researchers in the field of antiviral drug development.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound (hypothetical), NITD-688, and Celgosivir in mouse models of Dengue virus infection.
| Compound | Target | Animal Model | Virus Serotype(s) | Dosing Regimen | Key Efficacy Readouts | Reported Efficacy |
| This compound (Hypothetical) | DENV NS5 RdRp | AG129 Mice | DENV-2 | 50 mg/kg, twice daily (BID), oral | Viral load reduction, Survival | >2-log reduction in viremia; 80% survival vs. 0% in placebo |
| NITD-688 | DENV NS4B | AG129 Mice | All four serotypes | 30 mg/kg, BID, oral | Viral load reduction | 1.44-log reduction in viremia with treatment at time of infection; 1.16-log reduction with treatment 48h post-infection[1][2] |
| Celgosivir | Host α-glucosidase I & II | AG129 Mice | DENV-1 and DENV-2 | 50 mg/kg, BID, oral | Survival, Viral load reduction | Fully protected mice from lethal infection[3]; Efficacy is dose and schedule-dependent[3][4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.
General Animal Model for Dengue Virus Infection
A commonly utilized and accepted animal model for assessing the in vivo efficacy of anti-DENV compounds is the AG129 mouse model.[4] These mice lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, making them susceptible to lethal DENV infection.[4]
-
Animal Strain: AG129 mice (deficient in IFN-α/β and -γ receptors).
-
Virus Strain: Typically, a mouse-adapted DENV strain (e.g., DENV-2 S221) or clinical isolates of various serotypes are used.[4][5]
-
Infection Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection of the virus.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.
-
Viremia Quantification: Blood samples are collected at specified time points post-infection to determine viral load, typically by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or plaque assay.
Efficacy Study Protocol for NITD-688
-
Objective: To evaluate the oral efficacy of NITD-688 in reducing viremia in DENV-infected AG129 mice.
-
Methodology:
-
AG129 mice are infected with a lethal dose of DENV.
-
Treatment with NITD-688 is initiated either at the time of infection or at a delayed time point (e.g., 48 hours post-infection).[1][2]
-
The compound is administered orally at a dose of 30 mg/kg twice daily for a specified duration (e.g., 3 days).[1]
-
Blood samples are collected at the peak of viremia (typically day 3 or 4 post-infection) to quantify viral load.
-
The reduction in viremia in the treated group is compared to a vehicle-treated control group.[1]
-
Efficacy Study Protocol for Celgosivir
-
Objective: To assess the protective efficacy of Celgosivir against lethal DENV infection in AG129 mice.
-
Methodology:
-
AG129 mice are challenged with a lethal dose of a mouse-adapted DENV strain.
-
Celgosivir is administered, often by oral gavage, at varying doses and schedules to determine the optimal regimen. A common regimen is 50 mg/kg twice daily for 5 days.[3]
-
Treatment can be initiated prophylactically or therapeutically (e.g., up to 48 hours post-infection).[3]
-
The primary endpoint is survival, monitored over a period of typically 21-30 days.
-
Secondary endpoints include the measurement of viremia and serum cytokine levels to assess the impact on viral replication and the host immune response.[4]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their antiviral effects is critical for rational drug design and development.
This compound (Hypothetical Mechanism)
This compound is a hypothetical direct-acting antiviral that targets the RNA-dependent RNA polymerase (RdRp) activity of the DENV NS5 protein, a critical enzyme for viral genome replication.
Caption: this compound inhibits DENV replication by targeting the NS5 RdRp.
NITD-688 Mechanism of Action
NITD-688 is a direct-acting antiviral that specifically targets the viral non-structural protein 4B (NS4B). It disrupts the crucial interaction between NS4B and the NS3 helicase/protease, which is essential for the formation and function of the viral replication complex.[6][7][8]
Caption: NITD-688 disrupts the DENV NS3-NS4B interaction.
Celgosivir Mechanism of Action
Celgosivir is a host-targeting antiviral. It is a prodrug of castanospermine, which inhibits the host cellular α-glucosidase I and II enzymes in the endoplasmic reticulum (ER).[3][9][10] This inhibition disrupts the proper folding of viral glycoproteins (prM and E), leading to the production of non-infectious viral particles.
Caption: Celgosivir inhibits host α-glucosidases, leading to misfolded viral glycoproteins.
References
- 1. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Preclinical Showdown: A Comparative Guide to Dengue Virus Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of leading dengue virus (DENV) inhibitors. We delve into the experimental data, detailed methodologies, and mechanisms of action for key compounds in development, offering a comprehensive overview to inform future research and therapeutic strategies.
The global threat of dengue fever, with its potential for severe complications and the lack of approved antiviral therapies, underscores the urgent need for effective drug candidates. This guide focuses on a critical comparison of promising small molecule inhibitors that have shown significant potential in preclinical studies. We will examine NITD-688, a potent NS4B inhibitor, and compare its profile with other notable antiviral agents targeting different stages of the DENV life cycle, including JNJ-A07 (another NS4B inhibitor), AT-752 (an NS5 polymerase inhibitor), and Celgosivir (a host-targeting α-glucosidase I inhibitor).
At a Glance: Comparative Efficacy of Dengue Virus Inhibitors
The following tables summarize the in vitro efficacy and in vivo performance of the selected DENV inhibitors based on available preclinical data.
| Compound | Target | DENV-1 (EC50, nM) | DENV-2 (EC50, nM) | DENV-3 (EC50, nM) | DENV-4 (EC50, nM) | Cytotoxicity (CC50, µM) | Cell Line(s) |
| NITD-688 | NS4B | Potent (single to double-digit nM) | Potent (single to double-digit nM) | Potent (single to double-digit nM) | Potent (single to double-digit nM) | >25 | Various |
| JNJ-A07 | NS4B | Nano- to picomolar range | Nano- to picomolar range | Nano- to picomolar range | Nano- to picomolar range | Not specified | Various |
| AT-752 (AT-281) | NS5 Polymerase | Not specified | 480 | 770 | Not specified | >170 | Huh-7 |
| Celgosivir | Host α-glucosidase I | <700 | 200 | <700 | <700 | Not specified | Not specified |
Table 1: In Vitro Antiviral Activity and Cytotoxicity. This table presents the 50% effective concentration (EC50) against different DENV serotypes and the 50% cytotoxic concentration (CC50) for each compound. Lower EC50 values indicate higher potency.
| Compound | Animal Model | Dosing Regimen | Key In Vivo Efficacy Findings |
| NITD-688 | AG129 Mice | 30 mg/kg, twice daily, oral (prophylactic) | 1.44-log reduction in viremia.[1] |
| AG129 Mice | 30 mg/kg, twice daily, oral (therapeutic, 48h post-infection) | 1.16-log reduction in viremia.[2] | |
| JNJ-A07 | AG129 Mice | 1, 3, 10, or 30 mg/kg, twice daily (prophylactic) | Dose-dependent reduction in viremia and increased survival.[3] |
| AG129 Mice | 30 mg/kg, twice daily (therapeutic, various start times) | Rapid and marked reduction in viral load even with delayed treatment.[3] | |
| AT-752 | AG129 Mice | 1000 mg/kg loading dose, then 500 mg/kg twice daily, oral | Significantly reduced viremia and morbidity, and increased survival.[4][5] |
| Celgosivir | AG129 Mice | 50 mg/kg, twice daily, oral | Fully protected mice from lethal infection.[6][7] |
Table 2: In Vivo Efficacy in Mouse Models. This table summarizes the experimental setup and key findings from in vivo studies, demonstrating the antiviral effect of the compounds in a living organism.
Mechanism of Action: Disrupting the Viral Life Cycle
The inhibitors featured in this guide employ distinct strategies to halt DENV replication. Understanding these mechanisms is crucial for designing effective combination therapies and overcoming potential drug resistance.
NITD-688 and JNJ-A07: Targeting the NS4B-NS3 Interaction
Both NITD-688 and JNJ-A07 are potent inhibitors of the DENV non-structural protein 4B (NS4B). Their mechanism of action involves disrupting the critical interaction between NS4B and the NS3 protein.[3][8][9] This interaction is essential for the formation of the viral replication complex, a specialized structure within the host cell where the virus replicates its RNA genome. By binding to NS4B, these inhibitors prevent the assembly of a functional replication complex, thereby halting viral proliferation.[3][8][10] JNJ-A07 has been shown to specifically block the interaction between the NS2B-NS3 protease-helicase and the NS4A-2K-NS4B precursor, which is a key step in the formation of vesicle packets that are the sites of viral RNA replication.[10][11]
AT-752: A Nucleoside Analog Terminating RNA Synthesis
AT-752 is a double prodrug of a guanosine nucleotide analog.[4][12] Once inside the cell, it is converted to its active triphosphate form, AT-9010.[12][13] This active metabolite mimics the natural building blocks of RNA and is incorporated into the growing viral RNA chain by the DENV NS5 RNA-dependent RNA polymerase. However, once incorporated, AT-9010 terminates the chain elongation process, effectively stopping the replication of the viral genome.[12][13][14] AT-9010 has also been shown to inhibit the RNA 2'-O-methyltransferase activity of NS5, another crucial function for viral replication and evasion of the host immune system.[13]
Celgosivir: Targeting a Host Factor for Broad Antiviral Activity
Unlike the other compounds that directly target viral proteins, Celgosivir is a host-targeting antiviral. It is an inhibitor of the host enzyme α-glucosidase I, which is located in the endoplasmic reticulum.[15][16] This enzyme is crucial for the proper folding and maturation of viral glycoproteins, including the DENV envelope (E) and pre-membrane (prM) proteins. By inhibiting α-glucosidase I, Celgosivir disrupts the glycosylation process, leading to misfolded viral proteins, impaired virion assembly, and the production of non-infectious viral particles.[15][16]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the general methodologies employed in the preclinical evaluation of these DENV inhibitors.
In Vitro Antiviral Activity Assays
-
Cell Lines: A variety of cell lines are used to assess antiviral activity, including human hepatoma cells (Huh-7), baby hamster kidney cells (BHK-21), and human peripheral blood mononuclear cells (PBMCs).[5][12]
-
Virus Strains: Assays are typically performed using laboratory-adapted strains and clinical isolates of all four DENV serotypes to determine the pan-serotype activity of the compounds.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then infected with a known titer of DENV.
-
Serial dilutions of the test compound are added to the infected cells.
-
After an incubation period (typically 2-3 days), the antiviral effect is quantified. This can be done through various methods:
-
Plaque Reduction Assay: Measures the reduction in the number of viral plaques (areas of cell death) in the presence of the compound.
-
Virus Yield Reduction Assay: Quantifies the amount of infectious virus produced in the supernatant of treated cells using a TCID50 (50% tissue culture infectious dose) assay.
-
qRT-PCR: Measures the reduction in viral RNA levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detects the levels of viral antigens (e.g., NS1).
-
-
-
EC50 Calculation: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Cytotoxicity Assays
-
Methodology: To determine if the antiviral activity is due to a specific effect on the virus rather than general cell toxicity, cytotoxicity assays are performed in parallel with the antiviral assays.
-
Uninfected cells are incubated with the same concentrations of the test compound.
-
Cell viability is measured using assays such as the MTT or MTS assay, which measure mitochondrial activity, or assays that measure ATP levels (e.g., CellTiter-Glo).
-
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined. A high CC50 value is desirable, indicating low toxicity.
In Vivo Efficacy Studies
-
Animal Model: The most commonly used animal model for DENV in vivo studies is the AG129 mouse, which lacks receptors for interferon-alpha/beta and -gamma, making them susceptible to DENV infection.[3][4][6]
-
Methodology:
-
Mice are infected with a lethal dose of a mouse-adapted DENV strain.
-
Treatment with the test compound or a placebo (vehicle) is initiated either before (prophylactic) or after (therapeutic) infection.
-
The efficacy of the compound is assessed by monitoring:
-
Viremia: The level of virus in the blood, typically measured by qRT-PCR or plaque assay.
-
Morbidity: Clinical signs of illness, such as weight loss and ruffled fur.
-
Mortality: Survival rates over the course of the experiment.
-
-
Conclusion and Future Directions
The preclinical development of DENV inhibitors has identified several promising candidates with diverse mechanisms of action. NS4B inhibitors like NITD-688 and JNJ-A07 have demonstrated exceptional potency across all DENV serotypes and significant in vivo efficacy. Nucleoside analogs such as AT-752 offer a clinically validated mechanism for viral polymerase inhibition. Host-targeting agents like Celgosivir provide an alternative strategy that may have a higher barrier to resistance.
While these compounds have shown considerable promise, further research is necessary to translate these preclinical findings into clinical success. Head-to-head comparison studies in standardized preclinical models would provide more definitive data on their relative efficacy. Furthermore, exploring combination therapies with compounds targeting different viral or host factors could enhance antiviral activity and mitigate the risk of drug resistance. The continued investigation of these and other novel inhibitors is paramount in the global effort to combat dengue virus.
References
- 1. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. A novel inhibitor of dengue virus | Immunopaedia [immunopaedia.org.za]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]
- 11. Elucidation of the mechanism-of-action of highly potent Dengue virus NS4B inhibitors JNJ-A07 and JNJ-1802 - heiDOK [archiv.ub.uni-heidelberg.de]
- 12. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT-752 targets multiple sites and activities on the Dengue virus replication enzyme NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Dengue Virus Nucleoside Inhibitors: A Focus on NITD008 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adenosine analogue NITD008 and other nucleoside inhibitors targeting the dengue virus (DENV). The information presented is based on available experimental data and aims to facilitate the objective assessment of these compounds for research and development purposes.
Introduction
Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4) causing widespread morbidity. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication complex, represents a prime target for antiviral drug development. Nucleoside inhibitors, which act as chain terminators during viral RNA synthesis, have shown considerable promise as potent anti-DENV agents. This guide focuses on NITD008, a well-characterized adenosine analogue, and compares its antiviral activity with other relevant nucleoside inhibitors.
Mechanism of Action of Nucleoside Inhibitors
Nucleoside analogues are prodrugs that are metabolized within the host cell to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the DENV RdRp. Once incorporated, these analogues terminate chain elongation, thereby inhibiting viral replication.[1] The non-structural protein 5 (NS5) of the dengue virus possesses the RdRp activity and is the target of these inhibitors.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of NITD008 and other selected adenosine-based nucleoside inhibitors against dengue virus.
| Compound | Chemical Class | Target | DENV Serotype(s) Tested | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| NITD008 | Adenosine analogue | NS5 RdRp | DENV-2 | 0.64 | >50 (Vero) | >78 | [1] |
| 7-deaza-2′-C-methyladenosine | Adenosine analogue | NS5 RdRp | DENV-2 | 15 | >100 (BHK) | >6.7 | [1] |
Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a measure of the therapeutic window of a compound. Higher SI values are desirable.
Experimental Protocols
Viral Titer Reduction Assay (Plaque Assay)
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
References
Safety Operating Guide
Navigating the Disposal of Dengue Virus-Related Materials: A Comprehensive Safety Guide
Initial searches for a specific chemical compound labeled "Denv-IN-8" did not yield matching results in publicly available safety data sheets or chemical databases. The search results predominantly pertain to Dengue virus (DENV). It is possible that "this compound" is an internal laboratory identifier for a substance related to Dengue virus research. This guide therefore provides essential safety and disposal information for materials contaminated with Dengue virus, aimed at researchers, scientists, and drug development professionals.
This document outlines the necessary procedures for the safe handling and disposal of materials potentially contaminated with Dengue virus, ensuring the safety of laboratory personnel and the environment. The following protocols are based on established biosafety guidelines.
Decontamination and Inactivation of Dengue Virus
Dengue virus can be effectively inactivated through various chemical and physical methods. All materials and waste that have come into contact with the virus must be decontaminated before disposal.[1]
Table 1: Effective Decontamination and Inactivation Methods for Dengue Virus
| Method Type | Agent/Procedure | Concentration/Parameters | Contact Time |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 1% | Sufficient contact time |
| Glutaraldehyde | 2% | Sufficient contact time | |
| Peracetic Acid | 2% | Sufficient contact time | |
| Ethanol | 70% | Sufficient contact time | |
| Iodophors | - | Sufficient contact time | |
| Phenolic Compounds | - | Sufficient contact time | |
| Hydrogen Peroxide | 3-6% | Sufficient contact time | |
| Phenol-guanidine isothiocyanate (TRIzol® LS) | - | - | |
| Chaotropic salt (AVL Buffer) | - | - | |
| Physical Inactivation | Moist Heat (Autoclave) | 121°C | At least 15 minutes |
| Dry Heat | 160-170°C | At least 1 hour | |
| Low pH | 3 | - |
Source: Public Health Agency of Canada[1], University of Southern California[2]
Step-by-Step Disposal Procedures for Dengue Virus-Contaminated Waste
The proper disposal of waste contaminated with Dengue virus is critical to prevent occupational exposure and environmental contamination. All such waste is considered biohazardous and must be handled accordingly.
1. Waste Segregation and Collection:
-
All disposable materials that have come into contact with Dengue virus, such as gloves, lab coats, pipette tips, and culture flasks, should be collected in designated biohazard bags.
-
Sharps, including needles and scalpels, must be placed in puncture-resistant sharps containers.
-
Liquid waste, such as cell culture media, should be decontaminated with an appropriate disinfectant (see Table 1) before being disposed of down a sanitary sewer, in accordance with local regulations.[3]
2. Decontamination:
-
All non-disposable items must be decontaminated using an effective method before reuse.
-
Solid waste collected in biohazard bags should be decontaminated, typically by autoclaving, before final disposal.[1]
3. Packaging for Disposal:
-
Biohazard bags should be securely closed and placed in a secondary, leak-proof container for transport.
-
Sharps containers should be sealed when they are no more than three-quarters full.
4. Final Disposal:
-
Decontaminated waste can then be disposed of as regular laboratory waste, in compliance with institutional and local regulations.
-
Alternatively, waste can be transported by a licensed medical waste disposal service for incineration.[1]
Experimental Protocols: Spill Decontamination
In the event of a spill of material containing Dengue virus, immediate and appropriate action is necessary to prevent exposure.
For Small Spills:
-
Allow aerosols to settle.
-
Wearing appropriate Personal Protective Equipment (PPE), gently cover the spill with absorbent material, such as paper towels.[1]
-
Apply an effective disinfectant (see Table 1), starting from the perimeter and working towards the center.[1][4]
-
Allow for a sufficient contact time (e.g., 30 minutes) before cleaning the area.[4]
-
Dispose of all contaminated materials as biohazardous waste.[1]
For Large Spills:
-
Evacuate the area immediately and inform others.
-
Prevent others from entering the contaminated area.
-
Follow institutional protocols for large biological spills, which may involve contacting the institution's environmental health and safety department.
Disposal Workflow for Dengue Virus-Contaminated Waste
The following diagram illustrates the logical flow for the proper disposal of materials contaminated with Dengue virus.
Caption: Workflow for the safe disposal of Dengue virus-contaminated materials.
References
- 1. Pathogen Safety Data Sheets: Infectious Substances – Dengue virus - Canada.ca [canada.ca]
- 2. cms.sc.edu [cms.sc.edu]
- 3. Handling VHF-Associated Waste | Viral Hemorrhagic Fevers (VHFs) | CDC [cdc.gov]
- 4. Dengue Virus (DEN1, DEN2, DEN3, DEN4) | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
